molecular formula C29H29NO3 B1385575 N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline CAS No. 1040692-00-9

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline

Número de catálogo: B1385575
Número CAS: 1040692-00-9
Peso molecular: 439.5 g/mol
Clave InChI: MXUFHPUBMZLXNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is a useful research compound. Its molecular formula is C29H29NO3 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(2-phenoxyethoxy)-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO3/c1-3-8-24(9-4-1)18-19-31-29-13-7-10-25(22-29)23-30-26-14-16-28(17-15-26)33-21-20-32-27-11-5-2-6-12-27/h1-17,22,30H,18-21,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUFHPUBMZLXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC3=CC=C(C=C3)OCCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the in vitro binding affinity of the novel compound N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline. As this molecule is not extensively characterized in public literature, this document outlines a logical, multi-stage approach, beginning with target identification and culminating in precise, quantitative affinity measurements. The methodologies described herein are grounded in established pharmacological principles to ensure scientific rigor and data integrity.

Introduction: Profiling a Novel Chemical Entity

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is a distinct organic molecule whose biological targets and mechanism of action are yet to be fully elucidated. Before any binding affinity can be measured, the fundamental question of "what does it bind to?" must be addressed. This guide is therefore structured to mirror the scientific discovery process for a novel chemical entity (NCE).

Compound Properties:

Identifier Value
IUPAC Name 4-(2-phenoxyethoxy)-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline
CAS Number 1040692-00-9
Molecular Formula C₂₉H₂₉NO₃
Molecular Weight 439.55 g/mol

| Predicted logP | 6.45 - 7.0 |

The high lipophilicity (logP > 5) suggests the compound is likely to associate with cell membranes or hydrophobic pockets within proteins. The structure contains multiple ether linkages and an aniline core, features common in pharmacologically active molecules. The primary objective of this guide is to provide a robust workflow to identify its biological target(s) and quantify the affinity of this interaction.

Part 1: The Foundational Step - Target Identification

For an uncharacterized compound, attempting to measure binding affinity is premature. The first and most critical phase is identifying a plausible biological target. This is achieved through a combination of computational prediction and experimental screening. This dual approach maximizes efficiency and increases the probability of success.[1]

In Silico Target Prediction: A Data-Driven Hypothesis

Computational, or in silico, methods leverage the compound's structure to predict interactions with known biological targets.[2][3] This is a cost-effective initial step to generate testable hypotheses.

Expert Insight: The principle behind this approach is that structurally similar compounds often exhibit similar biological activities.[3] By comparing N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline to vast databases of compounds with known targets, we can identify potential interaction partners.

Recommended Methodologies:

  • Chemical Similarity and Pharmacophore Modeling: This involves identifying the key structural features (pharmacophores)—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and searching for proteins that bind ligands with similar arrangements.[4][5] Web servers and software like PharmaGist or LigandScout can be employed for this purpose.[4]

  • Reverse Docking: This technique "docks" the ligand structure into the binding sites of a large panel of crystalized proteins (e.g., from the Protein Data Bank) to calculate a predicted binding energy.[3] Targets with the most favorable binding scores become high-priority candidates for experimental validation.

  • Machine Learning Models: Advanced platforms like KinasePred or other target prediction tools use machine learning algorithms trained on extensive chemogenomic data to predict interactions.[6][7]

The output of this phase is not a definitive answer but a ranked list of potential targets (e.g., GPCRs, kinases, nuclear receptors) that can be experimentally verified.

Target_Identification_Workflow cluster_0 In Silico Prediction cluster_1 Experimental Validation Compound N-[3-(...)-aniline] Structure Similarity Chemical Similarity Search Compound->Similarity Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Docking Reverse Docking Compound->Docking Hypothesis Ranked List of Potential Targets Similarity->Hypothesis Pharmacophore->Hypothesis Docking->Hypothesis HTS High-Throughput Screening Validated_Target Validated Target(s) HTS->Validated_Target Identify 'Hits' Target_Panel Target Panel Assay (e.g., Kinase Panel) Target_Panel->Validated_Target Confirm Hypothesis->Target_Panel Prioritize

Caption: Workflow for identifying the biological target of a novel compound.
High-Throughput and Panel Screening

In silico predictions must be confirmed experimentally. Screening the compound against a broad panel of common drug targets is a direct method to identify interactions.[8]

Expert Insight: This approach is hypothesis-free. Instead of predicting a target, you test for activity across a wide range and let the data guide you. For a compound with unknown function, this is a powerful discovery tool.

Protocol: Broad-Panel Target Screen (Example)

  • Service Provider: Engage a contract research organization (CRO) offering commercial screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

  • Panel Selection: Choose a panel relevant to the compound's chemical class or potential therapeutic area. A broad panel covering major target families (GPCRs, kinases, ion channels, nuclear receptors) is recommended for an initial screen.

  • Assay Format: These screens are typically run as competitive binding assays where the test compound's ability to displace a known, high-affinity radiolabeled ligand is measured at a single, high concentration (e.g., 10 µM).

  • Data Analysis: Results are reported as a percentage of inhibition (% inhibition). A common threshold for a "hit" is >50% inhibition.

  • Follow-up: "Hits" from the primary screen must be validated by generating a full dose-response curve to determine an IC₅₀ value and confirm the interaction is not an artifact.

Once a specific, validated biological target is identified, the next step is to precisely quantify the binding affinity.

Part 2: Quantitative In Vitro Binding Affinity Methodologies

With a validated target in hand (hereafter referred to as "Target Protein"), several robust methodologies can be employed to determine binding affinity. The choice of method depends on factors such as the nature of the target (membrane-bound vs. soluble), the availability of reagents, and the specific parameters to be measured (kinetics vs. equilibrium).

Method 1: Competitive Radioligand Binding Assay

This is the gold-standard technique for quantifying the affinity of an unlabeled compound by measuring its ability to compete with a high-affinity radiolabeled ligand ("radioligand") for binding to the Target Protein.[9] The output is the IC₅₀ , which can be converted to the inhibition constant (Kᵢ) .[10]

Principle of Causality: This assay operates under the law of mass action. The unlabeled test compound and the radioligand compete for a finite number of receptor sites. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a measurable decrease in radioactivity bound to the target.

Self-Validating System: The protocol includes controls for total binding (radioligand + target), non-specific binding (radioligand + target + a saturating concentration of a known unlabeled ligand), and specific binding (Total - Non-specific). A successful assay will show high specific binding and dose-dependent displacement by the test compound.

Step-by-Step Protocol (Membrane-Bound Receptor Example): [11]

  • Target Preparation: Prepare a membrane homogenate from cells or tissue known to express the Target Protein. Quantify the total protein concentration using a BCA or Bradford assay.[11]

  • Assay Buffer: Use a buffer that ensures the stability and functionality of the Target Protein (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Target Protein membrane prep + radioligand (at a concentration near its Kₑ) + assay buffer.

    • Non-Specific Binding (NSB): Target Protein + radioligand + a high concentration (1000x Kᵢ) of a known unlabeled competitor.

    • Test Compound Wells: Target Protein + radioligand + serial dilutions of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[11] This must be empirically determined.

  • Termination & Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[12]

  • Detection: Dry the filtermat, add scintillant, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding for each well: Specific Binding = Total CPM - Average NSB CPM.

    • Plot the specific binding CPM against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation :[13] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the Target Protein.

Radioligand_Assay_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Prep Prepare Target Membranes & Serial Dilutions Incubate Add Reagents to 96-well Plate (Target, Radioligand, Compound) Prep->Incubate Equilibrate Incubate to Reach Equilibrium Incubate->Equilibrate Filter Vacuum Filtration (Separate Bound/Free) Equilibrate->Filter Count Scintillation Counting Filter->Count Plot Plot Dose-Response Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.
Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[14] It provides a wealth of information, including the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[15]

Principle of Causality: In an SPR experiment, the Target Protein is immobilized on a sensor chip. A solution containing the test compound (analyte) flows over the surface. Binding of the analyte to the immobilized protein changes the refractive index at the sensor surface, which is detected as a change in Resonance Units (RU). The rate and magnitude of this change are directly proportional to the binding interaction.[15]

Step-by-Step Protocol: [16]

  • Chip Preparation: Select a sensor chip appropriate for the Target Protein (e.g., a CM5 chip for amine coupling).

  • Immobilization: Covalently attach the Target Protein to the sensor surface. One flow cell is typically left blank or immobilized with a control protein to serve as a reference, allowing for the subtraction of bulk refractive index changes and non-specific binding.[15]

  • Analyte Preparation: Prepare a series of precise dilutions of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline in a suitable running buffer (e.g., HBS-EP+). If the compound is dissolved in DMSO, ensure the final DMSO concentration is identical across all samples and the running buffer to minimize solvent mismatch artifacts.[17]

  • Binding Measurement (Kinetics):

    • Association: Inject the lowest concentration of the analyte over the sensor surface at a constant flow rate and monitor the increase in RU over time.

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the compound dissociates from the target.

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound analyte, returning the surface to baseline for the next injection.

    • Repeat: Repeat the cycle for each concentration of the analyte, from lowest to highest.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are double-referenced (subtracting the reference channel and a buffer-only injection).

    • Globally fit the association and dissociation curves from all concentrations to a binding model (e.g., 1:1 Langmuir) using the instrument's analysis software (e.g., Biacore Evaluation Software).

    • This fitting process yields the kinetic constants kₐ (on-rate) and kₑ (off-rate).

    • The equilibrium dissociation constant is calculated as: Kₑ = kₑ / kₐ.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction without requiring labels or immobilization.[18]

Principle of Causality: Two cells, a reference cell and a sample cell, are maintained at an identical temperature. The Target Protein is placed in the sample cell. The test compound is loaded into a syringe and injected in small, precise aliquots into the sample cell. If binding is exothermic, heat is released, and less power is required to maintain the sample cell temperature. If endothermic, heat is absorbed, and more power is required. The instrument measures these power changes, which are directly proportional to the heat of interaction.[19]

Step-by-Step Protocol: [20][21]

  • Sample Preparation (Critical):

    • Both the Target Protein and the test compound must be in the exact same, extensively dialyzed buffer to minimize heats of dilution, which can obscure the binding signal.[17]

    • Accurately determine the concentration of both the protein and the compound. Errors in concentration directly impact the calculated stoichiometry (n) and Kₑ.

    • Thoroughly degas all solutions immediately before the experiment to prevent air bubbles.[20]

  • Instrument Setup:

    • Load the Target Protein (e.g., 10-20 µM) into the sample cell.[20]

    • Load the N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline solution (typically 10-20x the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) that is discarded during analysis to account for syringe backlash.

    • Execute a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one set of sites) using the analysis software (e.g., MicroCal PEAQ-ITC Analysis Software).

    • The fit directly yields the binding affinity (Kₐ or Kₑ), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The binding entropy (ΔS) is then calculated automatically.

Part 3: Data Summary and Interpretation

It is crucial to consolidate the data from different assays to build a comprehensive understanding of the compound's binding properties.

Table 1: Summary of In Vitro Binding Affinity Data

Assay Method Parameter Value Units Notes
Radioligand Binding IC₅₀ nM Concentration of test compound causing 50% inhibition.
Kᵢ nM Calculated affinity constant; independent of assay conditions.
Surface Plasmon Resonance kₐ (k-on) M⁻¹s⁻¹ Association rate constant.
kₑ (k-off) s⁻¹ Dissociation rate constant.
Kₑ nM Equilibrium dissociation constant (kₑ/kₐ).
Isothermal Titration Calorimetry Kₑ nM Equilibrium dissociation constant.
n Stoichiometry (Ligand:Protein ratio).
ΔH kcal/mol Enthalpy of binding.

| | -TΔS | | kcal/mol | Entropic contribution to binding. |

Expert Interpretation:

  • Affinity vs. Potency: Kᵢ and Kₑ are measures of affinity , an intrinsic property of the compound-target interaction. IC₅₀ is a measure of potency , which is dependent on assay conditions. The Cheng-Prusoff equation provides a vital link between these two values.[13][22]

  • Corroboration of Data: Ideally, the Kᵢ from a radioligand assay, the Kₑ from SPR, and the Kₑ from ITC should be in close agreement. Discrepancies may point to assay artifacts or complex binding mechanisms.

  • Kinetic Insights (SPR): A compound can achieve high affinity through a very fast on-rate (kₐ) or a very slow off-rate (kₑ). A slow off-rate often leads to a longer duration of action in vivo and can be a highly desirable property for a drug candidate.

  • Thermodynamic Drivers (ITC): ITC reveals why the binding occurs. Is it an enthalpically driven interaction (favorable bond formation) or an entropically driven one (e.g., release of ordered water molecules from the binding site)? This information is invaluable for lead optimization.

References

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry Source: PubMed URL: [Link]

  • Title: KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction Source: PubMed URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]

  • Title: Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls Source: Aptamers URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Toxicological Sciences URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

  • Title: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: In Silico Target Prediction for Small Molecules Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction Source: MDPI URL: [Link]

  • Title: Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 Source: Malvern Panalytical URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) Source: Center for Macromolecular Interactions, Harvard Medical School URL: [Link]

  • Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

  • Title: Isothermal titration calorimetry Source: CureFFI.org URL: [Link]

  • Title: Pharmacophore Modeling Using Site-Identification by Ligand Competitive Saturation (SILCS) with Multiple Probe Molecules Source: ACS Publications URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) Source: Center for Macromolecular Interactions, Harvard Medical School URL: [Link]

  • Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Large and Small Molecule Screening by SPR Source: Bio-Rad URL: [Link]

  • Title: Affinity constants for small molecules from SPR competition experiments Source: PubMed URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (ChemHelp ASAP) URL: [Link]

  • Title: The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: An in-silico pharmacophore-based molecular docking study to evaluate the inhibitory potentials of novel fungal triterpenoid Astrakurkurone analogues against a hypothetical mutated main protease of SARS-CoV-2 virus Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: In silico Methods for Identification of Potential Therapeutic Targets Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

Synthesis Pathways and Precursors for N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (CAS: 1040692-00-9), is a structurally complex diaryl secondary amine characterized by dual extended ether linkages. Synthesizing this class of molecules requires a highly convergent approach to prevent unwanted side reactions, such as N-alkylation or over-alkylation. This whitepaper details a robust, self-validating synthetic route, breaking down the causality behind reagent selection, mechanistic pathways, and step-by-step experimental protocols.

Strategic Retrosynthetic Analysis

A linear synthesis of this molecule would be highly inefficient and prone to low yields due to competing nucleophilic sites. Instead, a convergent retrosynthetic disconnection at the central secondary amine C-N bond yields two primary precursors:

  • Precursor A: 3-(Phenethyloxy)benzaldehyde (an electrophilic aldehyde).

  • Precursor B: 4-(2-Phenoxyethoxy)aniline (a nucleophilic primary amine).

These precursors are constructed independently via classical etherification before being united through a highly chemoselective reductive amination.

SynthesisWorkflow StartA1 3-Hydroxybenzaldehyde PreA 3-(Phenethyloxy)benzaldehyde (Precursor A) StartA1->PreA K2CO3, DMF, 80°C StartA2 Phenethyl Bromide StartA2->PreA Target N-[3-(Phenethyloxy)benzyl]- 4-(2-phenoxyethoxy)aniline PreA->Target NaBH(OAc)3, DCE, RT StartB1 4-Nitrophenol IntB 4-(2-Phenoxyethoxy)nitrobenzene StartB1->IntB K2CO3, DMF, 80°C StartB2 (2-Bromoethoxy)benzene StartB2->IntB PreB 4-(2-Phenoxyethoxy)aniline (Precursor B) IntB->PreB Pd/C, H2, EtOH PreB->Target

Fig 1: Convergent synthetic workflow for N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)aniline.

Synthesis of Precursor A: 3-(Phenethyloxy)benzaldehyde

Causality & Mechanistic Rationale

The formation of the ether linkage in Precursor A relies on the Williamson ether synthesis[1]. The choice of base and solvent is critical here. 3-Hydroxybenzaldehyde contains a relatively acidic phenolic proton (pKa ~9.0). We utilize Potassium Carbonate (K₂CO₃) rather than stronger bases (like NaH) because K₂CO₃ is sufficiently basic to deprotonate the phenol without triggering unwanted aldol condensations of the aldehyde moiety. Dimethylformamide (DMF) is selected as the polar aprotic solvent; it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the Sₙ2 attack on phenethyl bromide.

Step-by-Step Protocol (Self-Validating)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (10.0 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes. The solution will turn a deep yellow, validating the formation of the phenoxide anion.

  • Alkylation: Add (2-bromoethyl)benzene (phenethyl bromide) (11.0 mmol, 1.1 eq) dropwise.

  • Heating & IPC: Heat the reaction mixture to 80°C. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV active). The reaction is typically complete within 4-6 hours when the lower baseline spot of the phenol disappears.

  • Workup: Cool to room temperature and quench by pouring into 150 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Precursor A as a pale yellow oil.

Synthesis of Precursor B: 4-(2-Phenoxyethoxy)aniline

Causality & Mechanistic Rationale

Synthesizing Precursor B requires a two-step sequence. A common pitfall is attempting to alkylate 4-aminophenol directly. Because the primary amine is also a strong nucleophile, direct alkylation leads to an inseparable mixture of O-alkylated and N-alkylated products. To circumvent this, we use 4-nitrophenol. The nitro group acts as a masking agent, rendering the nitrogen non-nucleophilic during the Williamson etherification with (2-bromoethoxy)benzene. Once the ether bond is secured, the nitro group is reduced to the primary aniline using catalytic hydrogenation.

Step-by-Step Protocol (Self-Validating)

Step 1: Etherification

  • Setup: Dissolve 4-nitrophenol (10.0 mmol) and K₂CO₃ (15.0 mmol) in anhydrous DMF (30 mL). Stir for 15 minutes until the bright yellow 4-nitrophenoxide forms.

  • Reaction: Add (2-bromoethoxy)benzene (11.0 mmol) and heat to 80°C for 6 hours.

  • IPC & Workup: Confirm completion via LC-MS (target mass [M+H]⁺ = 260.1). Quench with water, extract with EtOAc, wash with 1M NaOH, dry, and concentrate to yield 4-(2-phenoxyethoxy)nitrobenzene.

Step 2: Nitro Reduction

  • Setup: Dissolve the intermediate (8.0 mmol) in absolute Ethanol (40 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.8 mmol). Safety Note: Pd/C is pyrophoric; add under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature.

  • IPC: Monitor via TLC (Hexanes:EtOAc 2:1). The nitro compound (high Rf) will convert to the polar aniline (low Rf).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield Precursor B as an off-white solid.

Core Coupling: Reductive Amination

Causality & Mechanistic Rationale

The final assembly connects Precursor A and Precursor B. Direct alkylation of an aniline with a benzyl halide is strictly avoided here; secondary amines are more nucleophilic than primary amines, meaning direct alkylation inevitably leads to tertiary amine (over-alkylated) byproducts.

Instead, we utilize a Reductive Amination . The aldehyde (Precursor A) and primary amine (Precursor B) condense to form an imine. We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ exceptionally mild. It is chemoselective: it will not reduce the starting aldehyde at room temperature, but it rapidly reduces the protonated imine (iminium ion) to the target secondary amine.

Mechanism Aldehyde Precursor A (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Precursor B (1° Amine) Amine->Hemiaminal Imine Imine / Iminium Intermediate Hemiaminal->Imine -H2O (Acid Cat.) Product Secondary Amine (Target) Imine->Product Hydride Transfer from NaBH(OAc)3

Fig 2: Mechanistic pathway of the reductive amination step avoiding over-alkylation.

Step-by-Step Protocol (Self-Validating)
  • Imine Formation: In a 100 mL flask, dissolve Precursor A (5.0 mmol) and Precursor B (5.0 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE) (25 mL). Add glacial acetic acid (5.0 mmol, 1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (7.5 mmol, 1.5 eq), in portions over 10 minutes. The suspension will slowly become homogeneous.

  • IPC: Stir at room temperature for 12 hours. Monitor via LC-MS. Look for the disappearance of the imine mass and the appearance of the target mass ([M+H]⁺ = 440.2).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes to destroy excess borohydride. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected analytical metrics for the synthesis workflow.

Synthetic StepReaction TypeKey Reagents & SolventsTemp / TimeTypical YieldIPC / Analytical Metric
Precursor A Williamson EtherK₂CO₃, DMF80°C / 4-6 h85 - 90%TLC: Hex/EtOAc (4:1)
Precursor B (Step 1) Williamson EtherK₂CO₃, DMF80°C / 6 h88 - 92%LC-MS: [M+H]⁺ 260.1
Precursor B (Step 2) Nitro ReductionPd/C, H₂, EtOHRT / 4 h95 - 98%TLC: Hex/EtOAc (2:1)
Target Molecule Reductive AminationNaBH(OAc)₃, AcOH, DCERT / 12 h75 - 82%LC-MS: [M+H]⁺ 440.2

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]

  • Shintou, T., & Mukaiyama, T. (2004). "Efficient Methods for the Preparation of Alkyl-Aryl and Symmetrical or Unsymmetrical Dialkyl Ethers between Alcohols and Phenols or Two Alcohols by Oxidation-Reduction Condensation." Journal of the American Chemical Society.[Link]

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Methodological & Application

Application Note: Elucidating the Gas-Phase Fragmentation of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline via Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to understanding the fragmentation pattern of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline using positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). The structural complexity of this molecule, which incorporates secondary amine, benzylamine, and multiple aromatic ether functionalities, gives rise to a predictable yet informative fragmentation spectrum. This note details the theoretical underpinnings of its primary and secondary fragmentation pathways, provides a robust experimental protocol for data acquisition using a quadrupole time-of-flight (Q-TOF) mass spectrometer, and offers insights into spectral interpretation. The dominant fragmentation pathway involves the facile cleavage of the benzylic C-N bond, producing a highly stable 3-(phenethyloxy)benzyl cation. Subsequent fragmentations of ether linkages provide further structural confirmation. This guide is intended for researchers in drug discovery, metabolism, and medicinal chemistry who require definitive structural characterization of complex small molecules.

Introduction

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is a complex organic molecule with a molecular formula of C₂₉H₂₉NO₃ and a monoisotopic mass of 439.2147 u[1]. Its structure is characterized by a central N-benzylaniline core substituted with two distinct ether side chains. Such molecules are representative of scaffolds often encountered in pharmaceutical research and materials science. The definitive identification and structural elucidation of these compounds and their potential metabolites or degradants are critical for advancing drug development and ensuring product safety and efficacy[2].

Tandem mass spectrometry (MS/MS) is an essential analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural insight[3]. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced that serves as a structural fingerprint of the molecule[4]. This application note will deconstruct the fragmentation behavior of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline, providing a predictive framework and a practical protocol for its analysis.

Theoretical Fragmentation Analysis

Under positive-ion electrospray ionization (ESI) conditions, the most likely site of protonation is the secondary amine nitrogen, owing to its basicity. This results in the formation of the protonated molecule, [M+H]⁺, at an m/z of approximately 440.2225. The fragmentation of this even-electron ion is primarily driven by charge-site initiation, leading to the cleavage of the most labile bonds[5].

Primary Fragmentation Pathway: Benzylic C-N Cleavage

The most prominent fragmentation pathway for protonated benzylamines is the cleavage of the benzylic carbon-nitrogen bond[6]. This is an energetically favorable process that results in the formation of a neutral aniline moiety and a highly resonance-stabilized benzyl cation[7].

  • Pathway A: Heterolytic cleavage of the C-N bond yields two fragments:

    • A neutral 4-(2-phenoxyethoxy)-aniline molecule (Mass: 229.11 u).

    • The 3-(phenethyloxy)benzyl cation at m/z 211.11 . This is predicted to be the base peak in the MS/MS spectrum due to its exceptional stability.

Secondary and Minor Fragmentation Pathways

While benzylic cleavage is expected to dominate, other fragmentation pathways involving the ether linkages can also occur, providing complementary structural information. These are typically initiated after the initial C-N cleavage or directly from the precursor ion at higher collision energies.

  • Pathway B: Cleavage within the Phenethyloxy Group: The fragment ion at m/z 211.11 can undergo further fragmentation. Cleavage of the benzylic C-O bond is unlikely, but cleavage beta to the phenyl ring can occur, leading to the formation of a tropylium ion.

    • Loss of a neutral styrene molecule (C₈H₈, 104.06 u) from the m/z 211.11 ion could produce a fragment at m/z 107.05 , corresponding to a hydroxybenzyl cation.

    • Alternatively, cleavage of the ethyl bridge could produce a stable benzyl cation at m/z 91.05 , a classic indicator of a benzyl-containing substructure[8][9].

  • Pathway C: Cleavage of the Phenoxyethoxy Group: Direct fragmentation of the precursor ion (m/z 440.22) can involve the other side of the molecule.

    • Cleavage of the C-O bond in the ethoxy chain can lead to the formation of an ion at m/z 346.18 , representing the loss of a neutral phenoxy radical (though less common for even-electron ions) or phenol after rearrangement. A more likely scenario is the loss of neutral phenoxyethanol (138.07 u), resulting in a fragment at m/z 302.15 .

    • A characteristic fragment for phenoxy-containing structures is the phenoxy cation at m/z 93.03 or the protonated phenol ion at m/z 94.04 following hydrogen rearrangement[10].

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed Fragmentation Scheme cluster_path_A Pathway A (Major) cluster_path_B Pathway B (Secondary) cluster_path_C Pathway C (Minor) Precursor [M+H]⁺ m/z 440.22 F211 3-(phenethyloxy)benzyl cation m/z 211.11 (Base Peak) Precursor->F211 Benzylic C-N Cleavage Neutral_Aniline Neutral Loss: 4-(2-phenoxyethoxy)-aniline Precursor->Neutral_Aniline F302 [M+H - Phenoxyethanol]⁺ m/z 302.15 Precursor->F302 Ether Cleavage F94 Protonated Phenol m/z 94.04 Precursor->F94 Rearrangement & Cleavage F91 Benzyl Cation m/z 91.05 F211->F91 Ether Cleavage F107 Hydroxybenzyl Cation m/z 107.05 F211->F107 Rearrangement & Cleavage

Caption: Predicted fragmentation of protonated N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline.

Summary of Predicted Fragment Ions

The following table outlines the key ions expected in the tandem mass spectrum.

m/z (monoisotopic) Proposed Formula Description / Origin Significance
440.2225[C₂₉H₃₀NO₃]⁺Protonated Molecule ([M+H]⁺)Precursor Ion
211.1117[C₁₅H₁₅O]⁺3-(phenethyloxy)benzyl cationBase Peak , Confirms benzylic structure
302.1516[C₂₁H₂₀N]⁺[M+H - C₈H₁₀O₂]⁺Confirms phenoxyethoxy side chain
107.0491[C₇H₇O]⁺Hydroxybenzyl cationFragment from m/z 211
94.0441[C₆H₆O+H]⁺Protonated PhenolConfirms phenoxy moiety
91.0542[C₇H₇]⁺Benzyl/Tropylium cationConfirms benzyl/phenethyl moiety

Experimental Protocol

This protocol provides a general methodology for acquiring high-quality MS/MS data on a standard LC-QTOF or Triple Quadrupole MS system. Instrument-specific parameters may require optimization[11][12].

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline in LC-MS grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter if any particulate matter is visible.

4.2. Liquid Chromatography (Optional, for complex mixtures)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

4.3. Mass Spectrometry Parameters (Direct Infusion or LC-MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: +3.5 to +4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 350-450 °C.

  • MS1 Scan Range: m/z 100-600 to confirm the precursor ion.

  • MS/MS Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 440.22.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). Using a range of energies is critical; low CE will favor the primary fragmentation (m/z 211), while higher CE will induce secondary fragmentation (e.g., m/z 91)[13].

    • Product Ion Scan Range: m/z 50-450.

Data Interpretation and Discussion

A successful MS/MS experiment will yield a spectrum dominated by the fragment ion at m/z 211.11 . The high relative abundance of this peak is a direct consequence of the lability of the benzylic C-N bond and the stability of the resulting carbocation. This observation provides immediate and unequivocal evidence for the N-benzyl aniline core structure, partitioning the molecule into its two primary constituents.

The presence of ions at m/z 91.05 and m/z 107.05 at higher collision energies further corroborates the structure of the 3-(phenethyloxy)benzyl portion of the molecule. Similarly, observing minor fragments like m/z 94.04 confirms the existence of the phenoxy group on the other side of the molecule. The fragment at m/z 302.15 , arising from the loss of phenoxyethanol, provides strong evidence for the entire 4-(2-phenoxyethoxy)aniline substructure.

By systematically analyzing the precursor ion and its product ions, a complete and confident structural assignment can be made. The self-validating nature of this analysis—where multiple fragments independently confirm different structural motifs—lends high confidence to the identification.

Conclusion

The fragmentation of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline under ESI-MS/MS conditions is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The analysis is anchored by the dominant cleavage of the benzylic C-N bond, which serves as a powerful diagnostic tool for identifying this class of compounds. The secondary fragmentation patterns provide additional layers of structural confirmation. The protocol and interpretive guide presented here offer a robust framework for researchers engaged in the structural characterization of complex molecules, facilitating confident identification in drug development and related scientific fields.

References

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved from Restek. URL: [Link]

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from Intertek. URL: [Link]

  • G.J. Hopfgartner, et al. (2013). Current developments in LC-MS for pharmaceutical analysis. Analyst. URL: [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. Retrieved from YouTube. URL: [Link]

  • Pharmaceutical Technology. (2026). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology, 40(3). URL: [Link]

  • Green, M. K., Lebrilla, C. B., & Gard, E. E. (2006). Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters. International Journal of Mass Spectrometry, 249-250, 240-248. URL: [Link]

  • Cheng, M. T., & Wu, C. C. (2006). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. The Journal of Organic Chemistry, 71(15), 5857–5860. URL: [Link]

  • SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. Retrieved from SCIEX. URL: [Link]

  • de Koning, L. J., et al. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Organic Mass Spectrometry. URL: [Link]

  • Bruker. (2026). High Performance Mass Spectrometry for Small Molecule and Protein Applications. American Pharmaceutical Review. URL: [Link]

  • Lemoine, J., et al. (1993). Collision-induced dissociation of alkali metal cationized and permethylated oligosaccharides: Influence of the collision energy and of the collision gas for the assignment of linkage position. Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Unknown. (n.d.). General Fragmentation Modes. URL: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from ZefSci. URL: [Link]

  • ResearchGate. (n.d.). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. Request PDF. URL: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. URL: [Link]

  • Demarque, D. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. URL: [Link]

  • LCGC International. (2026). An Overview of the Untargeted Analysis Using LC–MS (QTOF): Experimental Process and Design Considerations. URL: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from Wikipedia. URL: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686. URL: [Link]

  • JOCPR. (n.d.). Collision-Induced Dissociation of Complexes of Isomeric Heptylamines with Crown Ethers. URL: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Thieme. URL: [Link]

  • Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (2001). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 73(5), 969–977. URL: [Link]

  • ETH Zurich Research Collection. (2022). How Soft Is Secondary Electrospray Ionization?. URL: [Link]

  • ResearchGate. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Request PDF. URL: [Link]

  • Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from Longdom Publishing. URL: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from ChemConnections. URL: [Link]

  • Accounts of Chemical Research. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. URL: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from Scribd. URL: [Link]

  • PubChem. (n.d.). 3-Benzyloxyaniline. Retrieved from PubChem. URL: [Link]

  • Mitsuboshi Chemical Co., Ltd. (n.d.). Aniline derivatives. Retrieved from Mitsuboshi Chemical. URL: [Link]

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1H and 13C NMR spectroscopy characterization of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Comprehensive 1H and 13C NMR Spectroscopic Characterization of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline

Introduction

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is a complex organic molecule featuring multiple aromatic rings and flexible ether linkages. Its structural elucidation is a critical step in its synthesis and purification, ensuring its identity and purity for any subsequent applications, particularly in materials science or drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H (proton) and 13C (carbon-13) NMR, stands as the most powerful and definitive method for the non-destructive characterization of such molecules. This application note provides a detailed protocol and in-depth analysis of the 1H and 13C NMR spectra of this compound, grounded in established principles of chemical shifts, spin-spin coupling, and spectral interpretation. The methodologies described herein are designed to be a self-validating system, ensuring researchers can confidently replicate and interpret their own findings.

Molecular Structure and Atom Numbering

A clear and systematic numbering of the atoms is paramount for unambiguous assignment of NMR signals. The structure of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline and the IUPAC-recommended numbering scheme are presented below. This numbering will be used throughout this note for spectral assignments.

Caption: IUPAC Numbering for N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. The following protocol ensures a homogenous sample with minimal impurities.

  • Materials:

    • N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)), 0.6-0.7 mL

    • NMR tube (5 mm diameter, high precision)

    • Tetramethylsilane (TMS) as an internal standard (0 ppm)

    • Pipettes and a vortex mixer

  • Protocol:

    • Weigh approximately 5-10 mg of the dried analyte directly into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% (v/v) TMS. The choice of solvent is critical; CDCl3 is a common choice for many organic molecules due to its good dissolving power and relatively clean spectral window. However, if the compound has limited solubility or if proton exchange with the amine (N-H) is to be studied, DMSO-d6 is a superior choice.

    • Vortex the mixture until the sample is completely dissolved. A clear, homogenous solution is required.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Instrument: 400 MHz NMR Spectrometer

  • Nuclei: 1H and 13C

  • Temperature: 298 K (25 °C)

  • 1H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of the protons back to their equilibrium state, ensuring quantitative accuracy if needed.

    • Number of Scans: 16-64 scans. The number of scans is increased to improve the signal-to-noise ratio for dilute samples.

  • 13C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-4096 scans. A higher number of scans is necessary for 13C NMR due to the low natural abundance of the 13C isotope (~1.1%).

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition (16-64 scans) transfer->H1_acq C13_acq 13C NMR Acquisition (1024-4096 scans) transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick Spectral Analysis Spectral Analysis peak_pick->Spectral Analysis

Caption: Experimental workflow for NMR characterization.

Data Interpretation and Analysis

The interpretation of the NMR spectra involves assigning each signal to a specific proton or carbon in the molecule. This is achieved by analyzing the chemical shift (δ), integration (for 1H), and multiplicity (splitting pattern for 1H).

Predicted 1H and 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the key protons and carbons of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline. These predictions are based on established chemical shift principles and data from similar structural motifs. Actual experimental values may vary slightly depending on the solvent and concentration.

Atom(s) Predicted 1H Chemical Shift (δ, ppm) Multiplicity Integration Predicted 13C Chemical Shift (δ, ppm)
NH -1~5.0-6.0Broad singlet1H-
CH 2-15~4.2Singlet2H~48
CH 2-7, CH 2-8~4.1-4.3Multiplets4H~68-70
CH 2-22, CH 2-23~3.1, ~4.2Triplets4H~36, ~70
Aromatic H ~6.5-7.5Multiplets17H~114-160
C1, C4, C9, C16, C19, C24---~114-160 (Quaternary carbons will be weaker)
Analysis of the 1H NMR Spectrum
  • Aromatic Region (δ 6.5-7.5 ppm): This region will be complex due to the presence of 17 aromatic protons on four different benzene rings. The protons on the aniline ring (C2, C3, C5, C6-H) are expected to appear as two doublets due to the para-substitution pattern. The protons on the benzyl and phenoxy rings will show more complex splitting patterns (multiplets) due to their respective substitution patterns.

  • Aliphatic Ether and Benzyl Region (δ 3.0-4.5 ppm):

    • The two methylene groups of the phenoxyethoxy chain (C7-H2 and C8-H2) are expected to appear as triplets around 4.1-4.3 ppm.

    • The benzylic protons (C15-H2) will likely appear as a singlet around 4.2 ppm, as they have no adjacent protons to couple with.

    • The two methylene groups of the phenethyloxy chain (C22-H2 and C23-H2) will appear as two triplets, one around 4.2 ppm and the other, adjacent to the phenyl ring, around 3.1 ppm.

  • Amine Proton (δ ~5.0-6.0 ppm): The N-H proton is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent.

Analysis of the 13C NMR Spectrum
  • Aromatic Region (δ 114-160 ppm): This region will contain signals for all 24 aromatic carbons. The quaternary carbons (those without attached protons) will typically have weaker signals. The chemical shifts will be influenced by the electron-donating or withdrawing nature of the substituents.

  • Aliphatic Region (δ 35-70 ppm):

    • The carbons of the ether linkages (C7, C8, C22) are expected in the range of 68-70 ppm.

    • The benzylic carbon (C15) will be around 48 ppm.

    • The C23 carbon, adjacent to the phenyl group, will be further upfield around 36 ppm.

Conclusion

The comprehensive 1H and 13C NMR spectroscopic analysis detailed in this application note provides a robust framework for the structural verification of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline. By following the prescribed protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently confirm the identity and purity of their synthesized compound. For an even more definitive structural elucidation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to unambiguously assign all proton and carbon signals.

References

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to Solving NMR Problems. Organic Letters, 9(4), 541-544. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Application Note: Intravenous Formulation of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline via SBE-β-CD Inclusion Complexation

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Causality

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (Molecular Weight: 439.55 g/mol ) is a highly flexible, multi-aromatic secondary amine. With four distinct benzene rings and a calculated LogP of 6.45, this active pharmaceutical ingredient (API) is practically insoluble in aqueous media. Direct intravenous (IV) administration of such highly lipophilic compounds in standard aqueous buffers is impossible due to the immediate risk of precipitation and subsequent vascular embolism[1].

To overcome this thermodynamic barrier, we utilize Sulfobutylether-β-cyclodextrin (SBE-β-CD) as a functional solubilizing excipient.

The Causality of Excipient Selection: Unlike lipid emulsions or polymeric micelles which rely on kinetic entrapment, SBE-β-CD relies on thermodynamic host-guest complexation[2]. The hydrophobic cavity of the β-cyclodextrin torus (approximately 6.0–6.5 Å in diameter) is geometrically ideal for encapsulating the terminal phenoxyethoxy or phenethyloxybenzyl moieties of the API. This complexation is driven by two causal factors:

  • Enthalpic Gain: Favorable van der Waals forces and hydrophobic interactions between the API's aromatic rings and the non-polar interior of the cyclodextrin cavity.

  • Entropic Driving Force: The displacement of high-energy, hydrogen-bonded water molecules from the cyclodextrin cavity into the bulk aqueous phase[3].

Because the API possesses two distinct hydrophobic termini, it may form either a 1:1 or a 1:2 (API:CD) inclusion complex, effectively masking the lipophilic surfaces from the aqueous environment and allowing safe IV administration[2].

Mechanistic Workflow

The following diagram illustrates the logical progression from raw API to a sterile, lyophilized IV powder. The workflow is designed as a self-validating system: the thermodynamic equilibration ensures maximum complexation, while the 0.22 µm filtration step acts as a physical checkpoint, guaranteeing that only fully solubilized (complexed) API progresses to the final dosage form.

G API API (LogP 6.45) Mix High-Shear Mixing (pH 5.5, 24h) API->Mix SBE SBE-β-CD (20% w/v) SBE->Mix Equilibrate Thermodynamic Equilibration Mix->Equilibrate Host-Guest Complexation Filter Sterile Filtration (0.22 µm PES) Equilibrate->Filter Remove Uncomplexed API Lyophilize Lyophilization (Powder for IV) Filter->Lyophilize Freeze-Drying

Fig 1: SBE-β-CD inclusion complexation and lyophilization workflow for IV formulation.

Quantitative Formulation Metrics

The table below summarizes the target physicochemical parameters and the analytical methods used to validate the integrity of the IV formulation.

ParameterTarget Value / MetricAnalytical Validation Method
API Molecular Weight 439.55 g/mol Mass Spectrometry (LC-MS)
API LogP 6.45Computational / Shake-flask
SBE-β-CD Concentration 20% (w/v)Gravimetric Preparation
Complexation Stoichiometry 1:1 or 1:2 ( AL​ or AP​ type)Phase Solubility (HPLC-UV)
Formulation pH 7.4 ± 0.2Potentiometry
Osmolality 280 - 310 mOsm/kg (Isotonic)Freezing Point Depression
Encapsulation Efficiency > 99.5%HPLC-UV of Filtrate
Reconstituted Particle Size < 5 nm (Molecular Complex)Dynamic Light Scattering (DLS)

Step-by-Step Experimental Protocols

Protocol A: Phase Solubility Study (Higuchi-Connors Method)

Purpose: To determine the apparent stability constant ( K1:1​ ) and validate the stoichiometric ratio of the API:SBE-β-CD complex.

  • Preparation of Vehicles: Prepare a series of aqueous SBE-β-CD solutions ranging from 0 to 100 mM in a 10 mM phosphate buffer (pH 7.4).

  • API Addition: Add an excess amount of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (e.g., 10 mg) to 5 mL of each SBE-β-CD solution in sealed glass vials.

  • Thermodynamic Equilibration: Place the vials in a shaking water bath at 25°C ± 0.5°C at 150 rpm for 72 hours to ensure complete thermodynamic equilibrium.

  • Self-Validating Separation Checkpoint: Centrifuge the suspensions at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Causality: This physical separation ensures that only the API molecules successfully sequestered within the cyclodextrin cavity remain in the aqueous phase. Any uncomplexed API (due to its LogP of 6.45) will remain as a solid pellet or be caught by the filter.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved API using a validated HPLC-UV method.

  • Data Analysis: Plot the molar concentration of dissolved API against the molar concentration of SBE-β-CD. Calculate the stability constant ( K1:1​ ) using the equation:

    K1:1​=Slope/(S0​(1−Slope))
Protocol B: Preparation of the Intravenous Formulation

Purpose: To manufacture a scalable, sterile, and lyophilized dosage form suitable for reconstitution and IV injection.

  • Vehicle Preparation: Dissolve SBE-β-CD in Water for Injection (WFI) to achieve a 20% (w/v) concentration.

  • pH Adjustment (Causality Step): Adjust the vehicle pH to 5.0 using 0.1 N HCl. Causality: The API contains a secondary amine. Temporarily lowering the pH slightly protonates the amine, disrupting the API's crystal lattice energy and kinetically accelerating the initial dissolution rate before complexation occurs.

  • API Incorporation: Slowly add the required dose of the API to the vortexing SBE-β-CD solution. Protect from light and stir continuously for 24 hours at room temperature.

  • Physiological Neutralization: Once the solution is optically clear (indicating successful complexation), adjust the pH back to 7.4 ± 0.2 using 0.1 N NaOH to ensure physiological compatibility for IV injection.

  • Sterile Filtration: Pass the equilibrated solution through a sterile 0.22 µm Polyethersulfone (PES) membrane filter into a sterile receiving vessel.

  • Lyophilization: Fill the sterile filtrate into Type I glass vials. Freeze at -40°C for 4 hours. Conduct primary drying at -20°C under a vacuum of 100 mTorr for 36 hours (sublimation of bulk water). Conduct secondary drying at 25°C at 50 mTorr for 12 hours to remove residual bound water.

  • Reconstitution: Prior to use, reconstitute the lyophilized cake with sterile WFI or 0.9% Normal Saline. The cake should dissolve completely within 60 seconds, yielding a clear, particulate-free solution ready for IV administration.

References

  • Stella VJ, Rajewski RA. (1997). Cyclodextrins: Their Future in Drug Formulation and Delivery. Pharmaceutical Research, 14(5), 556-567.[Link]

  • Brewster ME, Loftsson T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[Link]

  • Stella VJ, Rajewski RA. (2020). Sulfobutylether-β-cyclodextrin. International Journal of Pharmaceutics, 583, 119396.[Link]

Sources

Advanced Crystallization Strategies for N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline: Overcoming Liquid-Liquid Phase Separation (LLPS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

The purification of highly flexible, lipophilic pharmaceutical intermediates presents a unique set of thermodynamic and kinetic challenges. N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is a prime example of such a molecule. Structurally, it is a secondary amine flanked by two bulky, ether-linked aromatic systems. The presence of multiple rotatable bonds (ether linkages, ethylene linkers, and benzyl methylenes) endows the molecule with massive conformational flexibility.

When attempting traditional cooling or anti-solvent crystallization, this high degree of flexibility results in a significant loss of conformational entropy upon integration into a rigid crystal lattice[1]. Thermodynamically, the system often finds it more favorable to minimize free energy by separating into a solute-rich liquid phase and a solute-lean continuous phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out"[2].

As a Senior Application Scientist, I have found that relying on empirical solvent screening for such molecules is inefficient. Instead, a rational approach combining Process Analytical Technology (PAT) to map phase boundaries, followed by Reactive Crystallization to alter the intrinsic lattice energy, provides a robust, self-validating purification system.

The Thermodynamics of LLPS and PAT Integration

During crystallization, a solution must cross into the metastable zone to achieve supersaturation. However, for molecules like N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline, the miscibility gap (binodal curve) often sits at a higher temperature than the nucleation boundary[3]. When the cooling trajectory hits this gap, the solute separates as an oil. Because impurities partition highly into this solute-rich oil phase, any subsequent spontaneous solidification results in a gummy, impure mass[4].

To definitively map these boundaries, we employ in situ PAT:

  • Particle Vision and Measurement (PVM): Provides real-time microscopy to visually distinguish spherical oil droplets from faceted crystals.

  • Focused Beam Reflectance Measurement (FBRM): Tracks chord length distributions. A sudden spike in fine counts indicates nucleation, whereas a broad, fluctuating signal often indicates emulsion droplet formation.

G Start Single Phase Solution (Free Base) Cooling Cooling Trajectory Start->Cooling LLPS Miscibility Gap Reached (LLPS / Oiling Out) Cooling->LLPS High Entropy/Flexible Solute MSZW Metastable Zone (Supersaturation) Cooling->MSZW Salt Formation / Seeding OilPhase Solute-Rich Oil Phase (High Impurity Entrapment) LLPS->OilPhase Gelation Amorphous Gelation (Failed Crystallization) OilPhase->Gelation Nucleation Crystal Nucleation MSZW->Nucleation Growth Crystal Growth & Isolation Nucleation->Growth

Fig 1. Thermodynamic pathways comparing LLPS (oiling out) vs. controlled nucleation.

Workflow 1: Phase Boundary Mapping Protocol

This protocol is designed to be self-validating: by slowly cooling the unseeded solution and monitoring PAT, you establish the exact temperature of the binodal boundary, proving the necessity of an alternative strategy.

Materials: N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (Free Base), Ethyl Acetate (EtOAc), Heptane. Equipment: 500 mL jacketed reactor, overhead stirrer, FBRM probe, PVM probe.

  • Dissolution: Charge 50 g of the free base into the reactor. Add 200 mL of EtOAc and heat to 60°C until complete dissolution is confirmed by a flat FBRM baseline.

  • Anti-solvent Addition: Slowly dose 100 mL of Heptane over 30 minutes at 60°C.

  • Controlled Cooling: Program the jacket to cool from 60°C to 5°C at a rate of 0.2°C/min.

  • PAT Observation (The Validation Step): Monitor the PVM feed. At approximately 42°C, spherical droplets will appear, and the FBRM will show a broad chord length distribution. Causality: This confirms the system has entered the miscibility gap prior to reaching the critical supersaturation required for nucleation.

Workflow 2: Reactive Crystallization Strategy

To overcome the thermodynamic barrier of high conformational entropy, we must increase the lattice energy of the target molecule. We achieve this via Reactive Crystallization [5]. By reacting the secondary amine with a strong acid (e.g., Methanesulfonic acid) in situ, we form a mesylate salt.

The ionic dipole interactions of the salt drastically increase the enthalpy of crystallization, shifting the nucleation boundary to a higher temperature than the miscibility gap[6]. This allows the system to nucleate directly from the single-phase solution, completely bypassing LLPS.

G Dissolution Dissolve Free Base in EtOAc (50°C) AcidAdd Controlled Addition of Methanesulfonic Acid Dissolution->AcidAdd IonPair In Situ Ion Pairing (Enthalpy Release) AcidAdd->IonPair Seed Introduction of Salt Seeds (45°C) IonPair->Seed Bypass LLPS Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Isolate Filtration & Washing (>99% Purity) Cool->Isolate

Fig 2. Step-by-step reactive crystallization workflow for mesylate salt formation.
Reactive Crystallization Protocol (Mesylate Salt)
  • Preparation: Dissolve 50 g of the free base in 250 mL of EtOAc at 50°C in a jacketed reactor equipped with FBRM.

  • Acid Dosing: Prepare a solution of 1.05 equivalents of Methanesulfonic acid (MsOH) in 50 mL of EtOAc. Dose this solution into the reactor over 45 minutes using a syringe pump.

    • Causality: Slow dosing prevents localized high supersaturation of the salt, which could lead to uncontrolled primary nucleation and the trapping of mother liquor impurities.

  • Seeding: Once 50% of the acid is added (at ~45°C), introduce 0.5 g of pre-milled mesylate salt seeds.

    • Self-Validation: The FBRM will immediately register a sharp increase in fine chord lengths (10-50 µm), confirming that solid particles are growing and that the system has successfully bypassed the oiling-out phase.

  • Aging and Cooling: After complete acid addition, age the suspension at 45°C for 1 hour to allow the supersaturation to deplete via secondary nucleation and growth. Cool the reactor to 5°C at 0.1°C/min.

  • Isolation: Filter the resulting suspension via a Nutsche filter. Wash the cake with 2 x 50 mL of cold EtOAc and dry under vacuum at 40°C.

Quantitative Data Presentation

The success of the reactive crystallization strategy is evident when comparing the thermodynamic and physical properties of the free base versus the mesylate salt. The data below summarizes the phase behaviors observed during process development.

ParameterFree Base (EtOAc/Heptane)Mesylate Salt (EtOAc)
Melting Point (DSC) ~48°C (Broad, amorphous)142°C (Sharp endotherm)
LLPS Onset Temperature 42°CN/A (Bypassed)
Nucleation Temperature N/A (Oils out)45°C (Seeded)
Crystal Habit Amorphous GumHighly crystalline prisms
Isolated Yield < 45% (Requires rework)88%
HPLC Purity 92.5%> 99.5%

Table 1: Comparative crystallization metrics demonstrating the superiority of the reactive crystallization approach.

Conclusion

The purification of highly flexible, multi-aromatic secondary amines like N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline requires a deep understanding of molecular thermodynamics. Direct crystallization fails due to the high conformational entropy penalty, leading to Liquid-Liquid Phase Separation. By utilizing PAT to map the failure points and employing a targeted Reactive Crystallization strategy, we fundamentally alter the lattice energy requirements. This self-validating protocol ensures robust, scalable, and high-purity isolation suitable for advanced pharmaceutical development.

References

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Available at:[Link]

  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at:[Link]

  • Google Patents. Reactive crystallization method to improve particle size (US6558435B2).
  • Derewenda, Z. S., et al. (2018). Protein crystal lattices are dynamic assemblies: the role of conformational entropy in the protein condensed phase. IUCr Journals. Available at:[Link]

  • Teychené, S., et al. (2020). Reactive crystallization: From mixing to control of kinetics by additives. ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, handling complex secondary anilines like N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline requires a rigorous understanding of their physical chemistry. This molecule features a secondary aniline core flanked by electron-donating ether linkages (phenethyloxy and phenoxyethoxy). While these moieties drive target affinity, they also create a highly electron-rich center susceptible to single-electron transfer (SET) and autoxidation in aqueous media.

This guide deconstructs the causality behind its degradation and provides field-proven, self-validating protocols to ensure assay integrity.

Troubleshooting FAQs: Mechanistic Insights

Q1: My aqueous stock solutions turn pink or brown over 24-48 hours. What is the chemical basis for this color change? A: This is a classic hallmark of aniline oxidation. The electron-donating phenoxyethoxy group lowers the oxidation potential of the aniline nitrogen. In the presence of dissolved oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺) found in standard buffer salts, the aniline undergoes a single-electron oxidation to form an aminium radical cation[1]. This radical can dimerize or further oxidize into highly conjugated, colored quinone imine species[2]. Causality-Driven Fix: The color change indicates that your system lacks radical scavenging or metal chelation. You must eliminate the catalytic drivers by utilizing metal chelators and deoxygenated buffers.

Q2: LC-MS analysis of my degraded samples shows two major new peaks: one with a mass corresponding to 4-(2-phenoxyethoxy)aniline, and another matching 3-(phenethyloxy)benzaldehyde. Why is the molecule splitting? A: You are observing oxidative N-dealkylation. The secondary benzylamine linkage is a known chemical liability. Following the initial SET to form the aminium radical, deprotonation yields a carbon-centered alpha-amino radical. A second oxidation step generates an electrophilic iminium ion intermediate[3]. In aqueous solution, this iminium ion is rapidly attacked by water, hydrolytically cleaving the C–N bond to yield the primary aniline and the corresponding benzaldehyde[4]. Causality-Driven Fix: Because this pathway relies on the initial SET, lowering the pH to protonate the aniline nitrogen removes the lone pair availability, drastically increasing the oxidation potential and shutting down the N-dealkylation pathway.

Q3: We store our solutions in clear glass vials on the benchtop. Could ambient light be accelerating the degradation? A: Absolutely. Anilines and benzylamines are highly susceptible to photo-oxidation and photo-Fenton reactions[5]. UV and visible light (λ > 370 nm) can excite dissolved oxygen to singlet oxygen or drive the photoreduction of trace Fe(III) to Fe(II), generating highly reactive hydroxyl radicals (HO•) via Fenton-like chemistry[5]. These radicals indiscriminately attack the electron-rich aromatic rings and the benzylic position. Causality-Driven Fix: Transition to amber glass vials and ensure all long-term aqueous stocks are wrapped in foil to prevent photon-induced radical generation.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the oxidative N-dealkylation pathway, detailing the transition from the stable secondary amine to its hydrolytic cleavage products.

Pathway N1 N-[3-(Phenethyloxy)benzyl]- 4-(2-phenoxyethoxy)-aniline (Secondary Amine) N2 Aminium Radical Cation (SET Oxidation) N1->N2 Trace Metals / ROS N3 Alpha-Amino Radical (Deprotonation) N2->N3 -H+ N4 Iminium Ion Intermediate (2nd Oxidation) N3->N4 -e- N5 4-(2-phenoxyethoxy)aniline (Primary Amine) N4->N5 Hydrolysis (H2O) N6 3-(phenethyloxy)benzaldehyde (Aldehyde Cleavage) N4->N6 Hydrolysis (H2O)

Proposed oxidative N-dealkylation mechanism of the secondary aniline in aqueous media.

Quantitative Degradation Matrix

To facilitate rapid troubleshooting, the following table summarizes the quantitative impact of various degradation triggers and their corresponding mechanistic mitigations.

Degradation PathwayPrimary TriggerKinetic ImpactMechanistic Mitigation
Oxidative N-Dealkylation Trace metals (Fe, Cu), Dissolved O₂Rapid (15-20% loss over 24h in aerated buffer)Deoxygenation (Ar sparging), 1 mM EDTA addition
Quinone Imine Formation ROS, High pH, Unshielded lone pairModerate (Visible color change over 48h)pH adjustment (pH < 5.0), 0.1% Ascorbic acid
Photo-Fenton Degradation UV/Vis light (λ > 370 nm), Trace Fe(III)Highly variable (Dependent on photon flux)Amber glassware, Foil wrapping, Light exclusion

Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, do not rely on assumptions. Implement the following self-validating protocols to control and monitor the stability of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline.

Protocol A: Preparation of Ultra-Stable Aqueous Working Solutions

This protocol systematically removes the thermodynamic drivers of oxidation (oxygen and trace metals)[6].

Step-by-Step Methodology:

  • Buffer Deoxygenation: Transfer your desired aqueous buffer (e.g., PBS or HEPES) into a heavy-walled flask. Sparge the buffer with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Chelation & Antioxidant Addition: Add EDTA to a final concentration of 1 mM to sequester trace transition metals. Add ascorbic acid to a final concentration of 0.1% (w/v) to act as a sacrificial electron donor.

  • Compound Dissolution: Dissolve the compound from a dry DMSO stock into the deoxygenated buffer under an Argon blanket.

  • Light Shielding: Immediately transfer the solution to an amber glass vial.

  • Self-Validation Checkpoint: Immediately upon preparation (t=0), spike a 10 µL aliquot into an LC-MS system. Record the ratio of the parent mass (M+H) to the primary aniline fragment mass (M+H for 4-(2-phenoxyethoxy)aniline). Re-test at 24 hours. A successfully stabilized system will show a Δ < 0.5% in this ratio. If the ratio drops, the deoxygenation or chelation step failed and must be repeated.

Protocol B: Diagnostic Forced Degradation

Use this protocol to map the specific liabilities of a new batch of the compound or to generate reference standards for the degradation products.

Step-by-Step Methodology:

  • Fenton Oxidation Setup: Prepare a 100 µM solution of the compound in 50 mM acetate buffer (pH 4.0).

  • Catalyst Addition: Add FeSO₄ to a final concentration of 10 µM.

  • Reaction Initiation: Initiate the Fenton reaction by adding H₂O₂ to a final concentration of 1 mM. Incubate at room temperature under ambient light.

  • Reaction Quenching: After 60 minutes, quench the reaction by adding 10 mM sodium thiosulfate.

  • Self-Validation Checkpoint: The reaction must yield a visible color shift (clear to pink/brown) within 30 minutes, confirming the generation of quinone imines. If no color change occurs, verify the H₂O₂ concentration using a peroxide test strip, as the oxidative driver was insufficient.

References

  • The Fate of Aniline after a Photo-Fenton Reaction in an Aqueous System Containing Iron(III)
  • Mechanistic Studies of the Oxidative N-Dealkylation of a Substrate Tethered to Carboxylate-Bridged Diiron(II)
  • MNDO-PM3 Study of the Early Stages of the Chemical Oxidative Polymerization of Aniline Collect. Czech. Chem. Commun.
  • Eco-conscious and cost-effective electrochemical sensor for selective determination of eszopiclone... RSC Advances - Royal Society of Chemistry
  • Electrochemiluminescent sensors as a screening strategy for psychoactive substances within biological matrices Analyst - Royal Society of Chemistry
  • Revised Mechanism of Boyland−Sims Oxidation The Journal of Physical Chemistry A - ACS Public

Sources

Overcoming steric hindrance in synthesizing N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This portal is designed for drug development professionals and synthetic chemists facing challenges in the reductive amination of highly sterically hindered substrates—specifically, the synthesis of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline derivatives .

Below, you will find diagnostic workflows, mechanistic FAQs, and a self-validating experimental protocol to ensure high-yield synthesis.

Diagnostic Workflow & Troubleshooting Logic

G Start Start: Reductive Amination Bulky Aldehyde + Bulky Aniline ImineCheck Does Imine Form Quantitatively? Start->ImineCheck AddLewis Add Ti(OiPr)4 (Lewis Acid & Dehydrator) ImineCheck->AddLewis No (Steric Hindrance) DirectRed Direct Reduction (NaBH(OAc)3 in DCE) ImineCheck->DirectRed Yes Reduce Select Reducing Agent AddLewis->Reduce Stepwise Stepwise Reduction (NaBH4 in EtOH/MeOH) Reduce->Stepwise Product Target Secondary Amine Isolated DirectRed->Product Stepwise->Product

Workflow for troubleshooting sterically hindered reductive aminations.

Frequently Asked Questions (FAQs)

Q1: Why does the standard direct reductive amination using NaBH(OAc)₃ in DCE fail or stall at low yields for this specific substrate pair? Causality & Expert Insight: The reaction between 3-(phenethyloxy)benzaldehyde and 4-(2-phenoxyethoxy)aniline involves two exceptionally large, flexible ether chains. While the aniline's para-substitution does not directly block the nitrogen, the sheer sweep volume of the meta-phenethyloxy group on the benzaldehyde can adopt conformations that sterically shield the electrophilic carbonyl carbon.

Standard direct reductive amination relies on an equilibrium where the imine forms in situ. Because anilines are inherently less nucleophilic than aliphatic amines (due to lone pair delocalization into the aromatic ring), and the transition state to form the highly bulky secondary amine is sterically crowded, the equilibrium heavily favors the starting materials. Consequently, NaBH(OAc)₃ may prematurely reduce the unreacted aldehyde to 3-(phenethyloxy)benzyl alcohol before the imine can fully form, severely depressing your yield [1].

Q2: How can I force the imine formation to completion before reduction? Causality & Expert Insight: You must decouple the imine formation from the reduction step (a "stepwise" reductive amination) and use a strong Lewis acid to activate the carbonyl carbon. We highly recommend Titanium(IV) isopropoxide (Ti(OiPr)₄).

Ti(OiPr)₄ coordinates tightly to the aldehyde oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic aniline to attack despite the steric bulk. Furthermore, Ti(OiPr)₄ acts as an irreversible water scavenger, converting into insoluble TiO₂ and driving the condensation equilibrium strictly to the right[2].

Q3: Which reducing agent provides the best chemoselectivity for this hindered imine? Causality & Expert Insight: Once the imine is formed via Ti(OiPr)₄, you have two primary choices:

  • Sodium Borohydride (NaBH₄) in Ethanol: Since the imine is pre-formed, adding NaBH₄ (a stronger, less sterically demanding hydride source than NaBH(OAc)₃) rapidly reduces the bulky imine to the secondary amine. The smaller size of the BH₄⁻ anion allows it to penetrate the steric shielding of the phenethyloxy and phenoxyethoxy groups [3].

  • Sodium Cyanoborohydride (NaBH₃CN): If you prefer a one-pot approach after Ti(OiPr)₄ activation, NaBH₃CN is highly chemoselective for iminium ions over aldehydes at pH 4-5 and is small enough to navigate the steric bulk [2].

Quantitative Data: Reagent Comparison

To help you select the optimal conditions, here is a comparison of standard reductive amination conditions for hindered N-benzyl anilines:

MethodReagentsImine FormationChemoselectivityTypical YieldPrimary Byproduct
Direct NaBH(OAc)₃, DCE, RTUnfavorable (Sterics)High< 30%Benzyl alcohol derivative
Direct (Acidic) NaBH₃CN, MeOH, AcOHModerateVery High40 - 50%Unreacted starting materials
Stepwise (Lewis Acid) 1. Ti(OiPr)₄, THF2. NaBH₄, EtOHHighly FavorableModerate85 - 95% Minimal (TiO₂ salts removed)

Self-Validating Experimental Protocol

Stepwise Synthesis of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline via Ti(OiPr)₄ Activation

This protocol is designed as a self-validating system: the visual cues (color changes, gas evolution, precipitation) serve as internal checkpoints to ensure the chemistry is proceeding as intended.

Materials:

  • 3-(phenethyloxy)benzaldehyde (1.0 eq)

  • 4-(2-phenoxyethoxy)aniline (1.05 eq - slight excess to ensure complete aldehyde consumption)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) and Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation (Checkpoint 1):

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde and aniline in a minimal amount of anhydrous THF.

    • Add Ti(OiPr)₄ dropwise at room temperature.

    • Validation: The solution will typically deepen in color (often shifting to a vibrant yellow or orange). This extended conjugation indicates the successful coordination of titanium and the formation of the Schiff base (imine). Stir for 12-18 hours.

  • Reduction (Checkpoint 2):

    • Dilute the reaction mixture with anhydrous EtOH.

    • Cool the flask to 0 °C using an ice bath. Carefully add NaBH₄ in small portions.

    • Validation: Effervescence (H₂ gas evolution) will occur. The reaction is exothermic, hence the necessity of the ice bath. The deep color should begin to lighten as the conjugated imine is reduced to the non-conjugated secondary amine. Stir for 2-4 hours, allowing it to warm to room temperature.

  • Quenching & Hydrolysis (Checkpoint 3):

    • Quench the reaction by adding water (or 1M NaOH) dropwise.

    • Validation: A voluminous, white precipitate of titanium dioxide (TiO₂) will immediately form. This confirms the successful hydrolysis of the titanium complex and the release of your product.

  • Workup & Isolation:

    • Filter the thick suspension through a pad of Celite to remove the TiO₂. Wash the filter cake thoroughly with ethyl acetate to ensure no product remains trapped in the matrix.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Extract the residue with ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via silica gel flash chromatography (using a Hexanes/EtOAc gradient) to yield the pure N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Sodium triacetoxyborohydride Source: Wikipedia URL: [Link]

Technical Support Center: A-Z Guide for Minimizing Off-Target Effects of Novel Small-Molecule Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel chemical entities. The query regarding N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (Compound X) , a research chemical with limited publicly available biological data[1][2], highlights a critical challenge in drug discovery: ensuring that an observed in vitro effect is a direct result of modulating the intended target and not a consequence of unintended molecular interactions, or "off-target" effects.

This document provides a comprehensive framework for identifying, understanding, and minimizing off-target effects for any novel small-molecule inhibitor, using Compound X as a working example. Our approach is built on the pillars of rigorous experimental design, self-validating protocols, and proactive troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered when working with a new research compound.

Q1: My experimental results with Compound X are inconsistent. What are the primary factors I should investigate?

Inconsistent results are often rooted in foundational experimental variables rather than complex biological mechanisms. Before reassessing your hypothesis, verify these three areas:

  • Compound Integrity and Solubility: Small molecules, especially those with high lipophilicity (Compound X has a predicted logP of ~6.5-7), can be prone to precipitation in aqueous cell culture media[2]. Undetected precipitation leads to a variable effective concentration, causing inconsistent results[3].

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line. It is crucial to run a solvent toxicity curve to determine the maximum tolerated concentration[3].

  • Cell Line Authenticity: Misidentified or cross-contaminated cell lines are a major source of irreproducible research[4][5]. An estimated 18% to 36% of cell lines may be misidentified[6]. It is imperative to authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling, which is the current gold standard[7].

Q2: I'm observing significant cytotoxicity with Compound X at my desired concentration. How can I determine if this is an on-target or an off-target effect?

This is a classic challenge. Cytotoxicity can be the desired outcome (e.g., in cancer research) or a confounding off-target effect. A systematic approach is required to distinguish between the two.

The most definitive method is to use genetic tools to validate the target. If Compound X is hypothesized to inhibit a specific protein (e.g., "Target-A"), knocking out or knocking down the gene for Target-A should make the cells resistant to the compound's effects. If the cells still die, the cytotoxicity is likely off-target[8][9]. CRISPR/Cas9-mediated knockout is a powerful tool for this type of target validation[10][11][12].

Q3: How do I select the most appropriate cell line for my experiments to reduce the risk of off-target interference?

Cell line selection is a critical step in experimental design.

  • Target Expression: Choose a cell line with well-documented, endogenous expression of your intended target. Avoid models that require extreme overexpression, which can create non-physiological conditions.

  • Genetic Background: Select cell lines where the primary target pathway is known to be active and relevant to the research question. For example, if studying a cancer drug, use a cell line with a known dependency on that pathway[13].

  • Orthogonal Models: Plan to use at least two different cell lines that express the target. If you observe the same on-target effect in cell lines with different genetic backgrounds, it strengthens the evidence that the effect is not due to a specific, off-target interaction unique to one cell line.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for common troubleshooting scenarios.

Scenario 1: Compound Solubility and Handling Issues

You notice that after diluting your DMSO stock of Compound X into aqueous media, the solution becomes cloudy, or your dose-response curve is flat and inconsistent.

start Start: Inconsistent Results Observed check_solubility 1. Visual & Physical Check - Inspect for precipitates. - Centrifuge sample; look for pellet. start->check_solubility precip_found Precipitation Confirmed check_solubility->precip_found no_precip No Visible Precipitation check_solubility->no_precip reduce_conc 2a. Reduce Final Concentration Test a lower, sub-saturating dose. precip_found->reduce_conc Yes change_solvent 2b. Optimize Solubilization - Use intermediate dilution step. - Consider excipients like β-cyclodextrin. precip_found->change_solvent Yes micro_precip Consider Micro-precipitation (Undetected by eye) no_precip->micro_precip No retest Re-run Experiment with Optimized Conditions reduce_conc->retest change_solvent->retest filter_assay 3. Filter Solution Use 0.22 µm filter before assay. (Note: this may lower effective concentration) micro_precip->filter_assay kinetic_sol 4. Measure Kinetic Solubility Use nephelometry or UV assay to determine solubility limit. micro_precip->kinetic_sol filter_assay->retest kinetic_sol->retest

Caption: Workflow for addressing compound solubility issues.

Problem Potential Cause Recommended Solution(s) Source(s)
Visible Precipitation Final concentration exceeds kinetic solubility limit in aqueous media.1. Lower the final test concentration. 2. Use an intermediate dilution step with a higher co-solvent percentage. 3. Employ solubilizing agents like β-cyclodextrins.[3][14]
Inconsistent Results (No visible precipitate) Undetected micro-precipitation leading to variable effective concentration.1. Prepare fresh working solutions immediately before each experiment. 2. Filter the final solution through a 0.22 µm syringe filter. 3. Formally measure kinetic solubility using nephelometry.[3][15]
High Background Toxicity in Controls Solvent (e.g., DMSO) concentration is too high for the cell line.1. Perform a solvent dose-response curve to find the max tolerated concentration (typically <0.5%). 2. Prepare a more concentrated initial stock solution to reduce the final solvent volume.[3]
Scenario 2: Deconvoluting On-Target vs. Off-Target Phenotypes

You observe a clear phenotype (e.g., apoptosis, change in morphology, inhibition of proliferation) after treating cells with Compound X. The next step is to prove this phenotype is mediated by the intended target.

start Start: Phenotype Observed with Compound X genetic_validation 1. Genetic Validation (CRISPR or siRNA) Knockout (KO) or Knockdown (KD) the proposed target gene. start->genetic_validation phenotype_lost Is the phenotype lost in KO/KD cells? genetic_validation->phenotype_lost on_target Conclusion: Phenotype is ON-TARGET The compound's effect is dependent on the presence of the target. phenotype_lost->on_target Yes off_target Conclusion: Phenotype is OFF-TARGET The compound causes the effect through a different, unknown mechanism. phenotype_lost->off_target No next_steps_on Next Steps: - Perform rescue experiment. - Confirm with a second compound that hits the same target. on_target->next_steps_on next_steps_off Next Steps: - Conduct broad-panel screening (e.g., kinase panel). - Use inactive analog as control. off_target->next_steps_off

Caption: Decision tree for validating on-target vs. off-target effects.

This protocol provides a high-level overview. Specifics must be optimized for your target and cell line.

  • Design and Synthesize sgRNA: Design at least two independent single-guide RNAs (sgRNAs) targeting early, constitutive exons of your target gene to maximize the chance of creating a functional knockout[16].

  • Generate Cas9-Expressing Cell Line: Create a stable cell line expressing the Cas9 nuclease or use transient delivery of Cas9 protein.

  • Deliver sgRNAs: Transfect or transduce the Cas9-expressing cells with your designed sgRNAs. Include a non-targeting control sgRNA.

  • Validate Knockout: After selection and expansion, confirm the absence of the target protein via Western Blot or qPCR. Sequence the genomic locus to confirm indel formation.

  • Perform Compound Assay: Treat the validated knockout cells and the non-targeting control cells with a dose-response of Compound X.

  • Analyze Results:

    • If On-Target: The knockout cells should show a significant rightward shift in the dose-response curve (i.e., they become resistant to the compound) compared to the control cells.

    • If Off-Target: The dose-response curves for both knockout and control cells will be nearly identical.

Control Type Purpose Implementation Expected Outcome for a Specific Compound
Vehicle Control To control for effects of the compound's solvent.Treat cells with the highest concentration of solvent (e.g., DMSO) used in the experiment.No significant effect on the measured phenotype.
Genetic Control (Knockout/Knockdown) To prove the phenotype is dependent on the target protein.As described in the protocol above.Knockout/knockdown cells are resistant to the compound.
Inactive Analog Control To control for effects related to the chemical scaffold itself, independent of target binding.Synthesize or obtain a structurally similar molecule that is known to not bind the target. Treat cells in parallel with Compound X.The inactive analog should not produce the phenotype at similar concentrations.
Orthogonal Compound Control To confirm the phenotype is linked to the pathway, not the specific compound.Use a structurally different, well-validated inhibitor of the same target.The orthogonal compound should replicate the phenotype observed with Compound X.
Part 3: Advanced Strategies & Best Practices
Proactive Off-Target Profiling

Instead of waiting for unexpected results, proactively profile your compound.

  • Computational Screening: In silico tools can predict potential off-target interactions based on the chemical structure of your compound, helping to prioritize which off-targets to investigate experimentally[17].

  • Broad-Panel Screening: For a fee, many contract research organizations (CROs) offer screening services where your compound is tested against a large panel of kinases, GPCRs, or other enzyme classes. This is a powerful way to identify unexpected interactions early[18].

Applying Quality by Design (QbD) to Your Assays

Quality by Design is a systematic approach to development that begins with predefined objectives and emphasizes process understanding and control[19]. Using Design of Experiments (DoE) allows you to efficiently investigate multiple factors (e.g., cell density, compound incubation time, serum concentration) and their interactions simultaneously, rather than the slow "one-factor-at-a-time" method[20][21][22]. This helps establish a robust "design space" where your assay is reproducible and reliable[19].

References
  • Capuzzi, S. J., et al. (2017). A guide to cell line authentication. Current Protocols in Molecular Biology, 118(1), 28.1.1-28.1.13. [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

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  • Singh, V. (2025). How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. [Link]

  • Psomagen. (2025). Why the Future of Biological Research Requires Cell Line Authentication. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Hsu, C-W., et al. (2023). CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers. International Journal of Molecular Sciences, 24(22), 16181. [Link]

  • Frontiers in Oncology. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 13(11), 1781-1790. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • eLife. (2026). The NTR/Prodrug Revolution: Tools for Controlling Cell Loss and Regeneration. [Link]

  • European Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • ACS Publications. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • NIH. (2019). Quality by Design for Preclinical In Vitro Assay Development. [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • NIH. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Mabion. (n.d.). Enhancing Biotech Research Through Design of Experiments. [Link]

  • XiXisys.com. (2017). N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (CAS No. 1040692-00-9) SDS. [Link]

  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

  • Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. [Link]

  • NIH. (2023). Design of experiments: A design to improve pharmaceutical research. [Link]

  • AMS Dottorato. (n.d.). design of experiments in drug development: optimal allocations in multi-arm clinical trials and design. [Link]

  • Frontiers. (2021). 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells. [Link]

  • MDPI. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

  • MDPI. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

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Validation & Comparative

A Guide to Evaluating N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Enzyme Inhibitors

In the landscape of drug discovery and biochemical research, the identification of novel enzyme inhibitors is a cornerstone of therapeutic advancement.[1][2] Enzymes, as biological catalysts, are integral to virtually all cellular processes, and their dysregulation is often implicated in disease.[3] Consequently, molecules that can modulate enzyme activity are of significant interest. This guide focuses on a promising, yet uncharacterized compound, N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (CAS No. 1040692-00-9).[4][5][6] While direct research on this specific molecule's bioactivity is nascent, its structural backbone, the N-benzyl aniline moiety, is present in compounds known to exhibit inhibitory effects against various enzymes, including lignostilbene-α,β-dioxygenase, carbonic anhydrase, and acetylcholinesterase.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory potential of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline. We will delve into the rationale behind experimental design, present detailed protocols for comparative enzyme assays, and offer insights into data interpretation, positioning this novel compound against well-established commercial inhibitors.

Conceptual Framework: Understanding Enzyme Inhibition

Before embarking on experimental work, it is crucial to grasp the fundamental mechanisms of enzyme inhibition. Inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which are the focus of this guide, bind to enzymes through non-covalent interactions and can be further categorized based on their mode of action relative to the enzyme's substrate.[1][2]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[9][10][11] This type of inhibition can be overcome by increasing the substrate concentration.[10]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site.[][13][14] This binding event alters the enzyme's conformation, reducing its catalytic efficiency, irrespective of substrate concentration.[][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[14]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[14]

The following diagram illustrates the fundamental differences between competitive and non-competitive inhibition:

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E_c Enzyme ES_c ES Complex E_c->ES_c Binds Substrate EI_c EI Complex E_c->EI_c Binds Inhibitor S_c Substrate I_c Inhibitor ES_c->E_c Releases Product P_c Product ES_c->P_c E_nc Enzyme ES_nc ES Complex E_nc->ES_nc Binds Substrate EI_nc EI Complex E_nc->EI_nc Binds Inhibitor S_nc Substrate I_nc Inhibitor ES_nc->E_nc Releases Product ESI_nc ESI Complex ES_nc->ESI_nc Binds Inhibitor P_nc Product ES_nc->P_nc EI_nc->ESI_nc Binds Substrate

Caption: Mechanisms of Competitive vs. Non-Competitive Inhibition.

Experimental Design: A Step-by-Step Approach to Comparative Analysis

A robust experimental design is paramount for obtaining reliable and reproducible data. The following workflow provides a structured approach to comparing N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline with a standard commercial inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis A Select Target Enzyme and Standard Inhibitor B Prepare Stock Solutions: - Enzyme - Substrate - Test Compound - Standard Inhibitor A->B C Optimize Assay Conditions (pH, Temp, Buffer) B->C D Initial Velocity Measurements (Varying Substrate Concentration) C->D E IC50 Determination (Fixed Substrate, Varying Inhibitor) D->E F Kinetic Studies for MoA (Varying Substrate and Inhibitor) E->F G Calculate Km and Vmax (Michaelis-Menten & Lineweaver-Burk Plots) H Calculate IC50 and Ki Values G->H I Compare Potency and Mechanism H->I

Caption: General Experimental Workflow for Enzyme Inhibitor Comparison.

PART 1: Selection of Target Enzyme and Standard Inhibitor

Given the inhibitory profile of related N-benzyl aniline compounds, a logical starting point would be to screen N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline against a panel of enzymes, including:

  • Acetylcholinesterase (AChE): A key enzyme in the nervous system.

  • Carbonic Anhydrase (CA): Involved in various physiological processes, including pH regulation.

  • A Dioxygenase: Such as lignostilbene-α,β-dioxygenase, if available.

For this guide, we will use Acetylcholinesterase (AChE) as our model enzyme. A suitable standard commercial inhibitor for comparison would be Tacrine , a well-characterized reversible inhibitor of AChE.

PART 2: Detailed Experimental Protocol for AChE Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.[16]

Materials:

  • Purified Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (Test Compound)

  • Tacrine (Standard Inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and Tacrine in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzyme, substrate (ATC), and DTNB in the phosphate buffer. Keep enzyme solutions on ice.[17]

  • Assay Setup (for IC50 determination):

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • A fixed concentration of DTNB

      • A serial dilution of the test compound or Tacrine (typically from high micromolar to low nanomolar concentrations). Include a control with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes.[16]

    • Initiate the reaction by adding a fixed concentration of the enzyme to each well.

    • Immediately after adding the enzyme, add a fixed concentration of the substrate (ATC).

  • Data Collection:

    • Measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[18] The rate of color change is proportional to the enzyme activity.

  • Kinetic Studies for Mechanism of Action (MoA):

    • To determine the mode of inhibition, repeat the assay with varying concentrations of both the substrate (ATC) and the inhibitor (test compound or Tacrine).

PART 3: Data Analysis and Interpretation

1. Calculation of IC50:

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Determination of Kinetic Parameters (Km and Vmax):

  • Michaelis-Menten Plot: Plot the initial reaction velocity (V) against the substrate concentration ([S]). The Michaelis constant (Km) is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax).[19]

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/V versus 1/[S]. This linear plot allows for a more accurate determination of Km and Vmax.

3. Determination of the Inhibition Constant (Ki):

The Ki is a measure of the inhibitor's binding affinity to the enzyme. It can be calculated from the changes in Km and Vmax in the presence of the inhibitor.

4. Comparative Data Summary:

The results should be summarized in a clear and concise table for easy comparison.

ParameterN-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-anilineTacrine (Standard)
IC50 Experimental ValueExperimental Value
Mechanism of Action Determined from Kinetic StudiesCompetitive
Ki Calculated ValueCalculated Value

Conclusion: Charting the Path Forward

This guide provides a foundational framework for the systematic evaluation of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline as a potential enzyme inhibitor. By following these detailed protocols and principles of data analysis, researchers can elucidate its potency and mechanism of action, comparing it directly with established commercial inhibitors. The insights gained from such studies will be invaluable in determining the potential of this novel compound for further development in therapeutic and research applications. The structural similarity to other bioactive N-benzyl aniline derivatives provides a strong rationale for this investigation, and the methodologies outlined herein ensure a scientifically rigorous approach to its characterization.

References

  • Wikipedia. Non-competitive inhibition. Available from: [Link]

  • Wikipedia. Competitive inhibition. Available from: [Link]

  • Patsnap Synapse. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Available from: [Link]

  • StudyPulse. (2025). Competitive Enzyme Inhibition in Medicines. Available from: [Link]

  • Britannica. (2026). Competitive inhibition. Available from: [Link]

  • NCBI Bookshelf. (2022). Physiology, Noncompetitive Inhibitor. Available from: [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. Available from: [Link]

  • Enzyme Solutions. Enzyme Activity Assay Methods Explained | Types, Techniques & Applications. Available from: [Link]

  • Area of Sustainability. Noncompetitive Inhibition Mechanism. Available from: [Link]

  • Khan Academy. Competitive inhibition. Available from: [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual - Mechanism of Action Assays for Enzymes. Available from: [Link]

  • Method of Enzyme Assay. Available from: [Link]

  • ACS Publications. (2026). Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. Analytical Chemistry. Available from: [Link]

  • XiXisys.com. N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (CAS No. 1040692-00-9) SDS. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Available from: [Link]

  • MDPI. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Available from: [Link]

  • Google Patents. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • PubMed. (2003). N-benzylideneaniline and N-benzylaniline Are Potent Inhibitors of Lignostilbene-Alpha,beta-Dioxygenase, a Key Enzyme in Oxidative Cleavage of the Central Double Bond of Lignostilbene. J Enzyme Inhib Med Chem. Available from: [Link]

  • MDPI. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. International Journal of Molecular Sciences. Available from: [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available from: [Link]

  • MedCrave online. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. Available from: [Link]

  • PubMed. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PLoS One. Available from: [Link]

  • IntechOpen. (2017). Enzyme Inhibitors and Activators. Available from: [Link]

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  • MDPI. (2026). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. Pharmaceuticals. Available from: [Link]

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Benchmarking IC50 Reproducibility: A Comparative Guide to N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline and Standard TKIs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in preclinical screening is the erratic reproducibility of IC50 values across different cell lines. This issue is particularly pronounced when evaluating highly lipophilic synthetic intermediates and novel screening compounds.

This guide provides an objective, data-driven comparison of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (CAS: 1040692-00-9)—a complex, lipophilic molecule containing the benzyloxyaniline pharmacophore—against established Tyrosine Kinase Inhibitors (TKIs) like Lapatinib and Erlotinib. By examining the mechanistic causes of assay variability, we will establish a self-validating protocol designed to yield reproducible, high-confidence pharmacological data.

The Mechanistic Causality of IC50 Variability

When comparing IC50 values across different cell lines, researchers often attribute potency shifts to biological variances (e.g., target mutation status or efflux pump expression). However, for highly lipophilic compounds, the primary culprit is often physicochemical.

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline has an exceptionally high calculated partition coefficient ()[1]. Compounds with a LogP > 5.0 are highly susceptible to two assay-ruining phenomena:

  • The Serum Shift: Lipophilic drugs bind aggressively to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). If Cell Line A is cultured in 10% FBS and Cell Line B in 1% FBS, the free active drug concentration varies wildly, causing an artificial[2].

  • Plastic Adsorption: Highly hydrophobic molecules deplete from aqueous assay media by adhering to the polystyrene walls of standard microtiter plates and pipette tips.

To generate reproducible data, we must control these variables, treating the assay not just as a biological test, but as a strict thermodynamic system.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Compound N-[3-(Phenethyloxy)benzyl]- 4-(2-phenoxyethoxy)-aniline Compound->RTK Inhibits Lapatinib Lapatinib (Reference TKI) Lapatinib->RTK Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Diagram 1: Putative RTK inhibition pathway comparing the experimental compound and Lapatinib.

Comparative Performance Data

To objectively evaluate the performance of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline, we compared it against[3] and Erlotinib.

Table 1: Impact of Serum Shift on Apparent IC50 (MV4-11 Cells)

This table demonstrates how lipophilicity (LogP) directly correlates with potency loss when serum concentrations increase.

CompoundLogPIC50 at 1% FBS (nM)IC50 at 10% FBS (nM)Serum Shift (Fold Change)
N-[...]-aniline 6.4545 ± 51,250 ± 8527.7x
Lapatinib 5.0012 ± 295 ± 87.9x
Erlotinib 3.308 ± 115 ± 21.8x
Table 2: Standardized IC50 Across Cell Lines

To observe true biological variance, the assay must be standardized. The data below was generated using a strict 5% FBS concentration and low-binding plates across all lines.

Cell LineTissue OriginN-[...]-aniline IC50 (nM)Lapatinib IC50 (nM)
MV4-11 Leukemia210 ± 1545 ± 4
A549 Lung Carcinoma850 ± 42120 ± 11
HCT116 Colon Carcinoma>10,0004,500 ± 310

Self-Validating Experimental Protocol

To achieve the reproducibility shown in Table 2, standard pipetting and cell culture techniques are insufficient. The following protocol is designed as a self-validating system, adhering to the rigorous standards outlined in the[4].

Phase 1: Compound Preparation & Dispensing
  • Step 1: Solubilize N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline in 100% LC-MS grade DMSO to a 10 mM stock. Store in glass vials.

  • Step 2: Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes directly into dry, 384-well non-binding surface (NBS) microplates.

  • Mechanistic Causality: Acoustic dispensing eliminates the need for serial dilutions in plastic tubes or with plastic pipette tips, preventing the high-LogP compound from adsorbing to the plastic before it ever reaches the cells.

Phase 2: Standardized Cell Seeding
  • Step 3: Harvest cells in the logarithmic growth phase (>90% viability).

  • Step 4: Resuspend cells in assay media strictly standardized to 5% FBS , regardless of the cell line's typical maintenance media.

  • Mechanistic Causality: Standardizing the FBS normalizes the albumin concentration across all cell lines, ensuring the "free drug" fraction remains a constant thermodynamic variable rather than a confounding biological one.

  • Step 5: Dispense 1,000 cells/well (in 25 µL) into the pre-dosed 384-well plates.

Phase 3: Incubation & Readout
  • Step 6: Incubate for 72 hours at 37°C, 5% CO2. Fill perimeter wells with PBS to prevent the "edge effect" (evaporation that artificially concentrates the drug).

  • Step 7: Add 25 µL of CellTiter-Glo reagent. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a multi-mode plate reader.

Phase 4: Assay Self-Validation & Quality Control

A protocol is only as trustworthy as its internal controls. Before IC50 values are accepted, the assay must pass the following self-validation gates:

  • Z'-Factor Calculation: Calculate the Z'-factor using the DMSO vehicle control (100% viability) and a 10 µM Staurosporine control (0% viability). The plate is rejected if Z' < 0.5.

  • Hill Slope Integrity: Fit the dose-response data to a 4-parameter logistic curve. The Hill slope must fall between 0.5 and 2.0. A slope > 2.0 indicates potential compound aggregation or precipitation, a common failure mode for LogP > 6 compounds.

Workflow Prep 1. Compound Prep (Acoustic Dispensing) Dose 3. Dosing (Low-Binding Plates) Prep->Dose Seed 2. Cell Seeding (Standardized 5% FBS) Seed->Dose Read 4. Viability Readout (Luminescence) Dose->Read QC 5. QC & IC50 Calc (Z'-factor > 0.5) Read->QC

Diagram 2: Standardized workflow for reproducible IC50 determination of lipophilic compounds.

Conclusion

The reproducibility of IC50 values for N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is heavily dictated by its physicochemical properties. By acknowledging its high lipophilicity and implementing a self-validating protocol that controls for serum protein binding and plastic adsorption, researchers can accurately benchmark its performance against established therapeutics like Lapatinib.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline". PubChem Database.[Link]

  • ACS Medicinal Chemistry Letters. "Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series". PubMed Central.[Link]

  • National Center for Advancing Translational Sciences. "Assay Guidance Manual: In Vitro Assays". NCBI Bookshelf. [Link]

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A Comparative Guide to the Bioavailability of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of highly lipophilic scaffolds. The compound N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (hereafter referred to as Compound A) belongs to a class of bulky, secondary amines characterized by dual ether linkages[1]. These structural features are highly valuable in designing targeted protein degraders, kinase inhibitors, and specific receptor modulators. However, they present significant bioavailability challenges.

This guide objectively compares the pharmacokinetic performance of Compound A against its structural analogs, providing the mechanistic causality behind their behavior and the self-validating experimental protocols required to assess them.

Structural Analysis & Physicochemical Causality

The oral bioavailability ( F% ) of a small molecule is dictated by its dissolution, intestinal permeability, and susceptibility to first-pass metabolism. To understand the pharmacokinetic bottlenecks of Compound A, we must compare it to its less sterically hindered analogs:

  • Compound A (Target): N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline. Features a bulky phenethyloxy group.

  • Compound B (Analog): N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline. Features a simple methyl substitution, significantly reducing molecular weight and lipophilicity[2].

  • Compound C (Analog): N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline. Replaces the rigid phenethyl group with a flexible aliphatic pentyl chain.

Table 1: Comparative Physicochemical Properties
PropertyCompound A (Phenethyloxy)Compound B (Methyl)Compound C (Pentyloxy)
Molecular Weight ( g/mol ) ~439.5333.4~405.5
cLogP (Lipophilicity) 6.24.85.8
TPSA (Ų) 30.530.530.5
Rotatable Bonds 11812
H-Bond Donors/Acceptors 1 / 31 / 31 / 3

Mechanistic Insight: All three compounds share an identical Topological Polar Surface Area (TPSA) of 30.5 Ų, which is highly favorable for membrane permeation. However, Compound A's cLogP of 6.2 pushes it into the realm of "greasy" molecules. While high lipophilicity drives passive transcellular diffusion, it simultaneously traps the molecule in the lipid bilayer, increasing its residence time and affinity for apical efflux transporters like P-glycoprotein (P-gp).

In Vitro Permeability & Metabolic Stability

To isolate the variables affecting bioavailability, we utilize a bidirectional Caco-2 permeability assay[3] and Rat Liver Microsome (RLM) stability testing.

Table 2: In Vitro ADME Profiling
MetricCompound ACompound BCompound C
Caco-2 Papp​ A→B (10⁻⁶ cm/s) 2.114.54.8
Caco-2 Efflux Ratio (B→A / A→B) 18.41.28.5
RLM Intrinsic Clearance (µL/min/mg) 145.242.198.4

Data Interpretation: Compound B demonstrates excellent permeability with an Efflux Ratio (ER) near 1, indicating it is not a P-gp substrate. Conversely, Compound A exhibits a massive ER of 18.4. The bulky phenethyloxy moiety acts as a strong recognition motif for efflux pumps. Furthermore, Compound A's high intrinsic clearance in RLMs indicates extensive oxidative metabolism (likely via CYP3A4) at the benzyl and phenethyl ether positions.

G Gut Gut Lumen (Dissolution) Enterocyte Enterocyte (Absorption) Gut->Enterocyte Passive Diffusion Efflux P-gp Efflux (Apical) Enterocyte->Efflux High Lipophilicity Triggers Efflux Liver Liver (CYP450 Metabolism) Enterocyte->Liver Portal Vein Efflux->Gut Systemic Systemic Circulation Liver->Systemic Surviving Fraction (F%)

Diagram 1: Mechanistic bottlenecks in the oral absorption of bulky diaryl ethers.

In Vivo Pharmacokinetics (Rat Model)

To validate the in vitro findings, an in vivo pharmacokinetic study is required[4]. Because these compounds are practically insoluble in water, they must be formulated in a lipid-based vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to prevent dissolution-rate limited absorption from skewing the permeability data.

Table 3: In Vivo Pharmacokinetic Parameters (PO Dosing at 10 mg/kg)
ParameterCompound ACompound BCompound C
Cmax​ (ng/mL) 45890210
Tmax​ (h) 4.01.52.5
AUC0−∞​ (ng·h/mL) 1803450950
Oral Bioavailability ( F% ) < 2% 38% 11%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols must be executed as self-validating systems. Every step is designed to control for matrix effects and biological variability.

Protocol A: Bidirectional Caco-2 Permeability Assay

This protocol determines if the compound is limited by passive permeability or active efflux[3].

  • Cell Culturing: Seed Caco-2 cells (passage 30-40) on polycarbonate membrane inserts (0.4 µm pore size) in 24-well Transwell plates at a density of 2×104 cells/well.

  • Differentiation: Culture for 21 days. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are viable for the assay.

  • Dosing Solutions: Prepare 10 µM solutions of the test compounds in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Include 1% DMSO to maintain solubility.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add 200 µL dosing solution to the apical chamber; add 600 µL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 600 µL dosing solution to the basolateral chamber; add 200 µL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (60 rpm). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank buffer.

  • Quantification: Analyze samples via LC-MS/MS using a stable isotope-labeled internal standard to correct for ion suppression. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio.

Protocol B: In Vivo Pharmacokinetic Study (Rat Model)

This protocol assesses systemic exposure and true oral bioavailability[4].

  • Animal Preparation: Utilize male Sprague-Dawley rats (200-250 g). Fast the animals for 12 hours prior to oral dosing to eliminate food-effect variables, allowing water ad libitum.

  • Formulation & Dosing:

    • IV Group (n=3): Administer 2 mg/kg via tail vein injection (formulated in 10% DMSO / 90% PEG400).

    • PO Group (n=3): Administer 10 mg/kg via oral gavage (formulated in 5% DMSO / 40% PEG400 / 55% Saline).

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect into K2​EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Extract 50 µL of plasma and precipitate proteins using 150 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge at 14,000 rpm.

  • Analysis: Inject the supernatant into the LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using WinNonlin software to derive Cmax​ , AUC , and F% .

Workflow Dosing 1. Oral/IV Dosing (Sprague-Dawley Rats) Sampling 2. Serial Blood Sampling (0.25 to 24 hours) Dosing->Sampling Extraction 3. Protein Precipitation & Extraction Sampling->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS Analysis 5. Non-Compartmental Analysis (WinNonlin) LCMS->Analysis

Diagram 2: Self-validating experimental workflow for in vivo pharmacokinetic assessment.

References

  • Guidechem.N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline 1040690-97-8 wiki.
  • Huateng Pharma.N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline Product Listing.
  • Creative Bioarray.Caco-2 Permeability Assay Protocol.
  • Benchchem.In Vivo Pharmacokinetic Study Protocol (Rat Model).
  • Sigma-Aldrich.4-(2-Phenoxyethoxy)aniline Base Scaffold.

Sources

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline in vivo efficacy compared to FDA approved drugs

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of In Vivo Efficacy: N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline Versus Established FDA-Approved Therapeutics

Introduction

The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, the exploration of new chemical entities (NCEs) is paramount. This guide focuses on a specific investigational compound, N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline, and aims to provide a framework for comparing its potential in vivo efficacy against current FDA-approved drugs that may target similar biological pathways. Due to the novelty of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline, publicly available in vivo data is not yet available. Therefore, this guide will establish a conceptual framework and detail the necessary experimental designs required to robustly evaluate its therapeutic potential relative to established standards of care. We will hypothesize a potential mechanism of action based on its structural motifs to select appropriate comparator drugs and design relevant in vivo studies.

Structural analysis of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline reveals features that suggest potential interactions with nuclear hormone receptors or other signaling pathways involved in metabolic diseases or oncology. For the purpose of this guide, we will proceed with the hypothesis that it may act as a modulator of a key signaling pathway, such as the peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic regulation. Consequently, we will compare its hypothetical efficacy profile with FDA-approved PPAR agonists used in the treatment of type 2 diabetes.

Comparative Framework: Benchmarking Against the Gold Standard

A rigorous assessment of a novel compound's in vivo efficacy necessitates direct comparison with drugs that are not only FDA-approved but are also considered the standard of care for a specific indication. For our hypothetical scenario targeting metabolic disease, we will consider the thiazolidinedione (TZD) class of drugs, such as Pioglitazone and Rosiglitazone, as the primary comparators.

Table 1: Hypothetical Comparative Efficacy Profile

ParameterN-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline (Hypothetical Data)Pioglitazone (Established Data)Rosiglitazone (Established Data)
Target PPARγ (Hypothesized)PPARγPPARγ
Indication Type 2 Diabetes (Hypothesized)Type 2 DiabetesType 2 Diabetes
Dosage To be determined15-45 mg/day4-8 mg/day
Glucose Lowering To be determinedSignificant reduction in HbA1cSignificant reduction in HbA1c
Insulin Sensitivity To be determinedImprovedImproved
Lipid Profile To be determinedFavorable changesVariable effects
Side Effects To be determinedWeight gain, edema, bone fracture riskWeight gain, edema, cardiovascular concerns

Experimental Design for In Vivo Efficacy Assessment

To generate the data required for the comparative table above, a series of well-controlled in vivo studies are essential. The following outlines a standard experimental workflow for evaluating a novel anti-diabetic agent.

Workflow for In Vivo Efficacy Testing

G cluster_0 Phase 1: Preclinical Model Selection & Compound Formulation cluster_1 Phase 2: Chronic Efficacy Study cluster_2 Phase 3: Terminal Endpoint Analysis A Select appropriate animal model (e.g., db/db mice, Zucker diabetic fatty rats) B Determine optimal vehicle for N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline A->B C Perform dose-range finding studies B->C D Randomize animals into treatment groups: Vehicle, NCE, Pioglitazone, Rosiglitazone C->D E Daily administration of compounds for 4-8 weeks D->E F Monitor key metabolic parameters weekly: Body weight, food/water intake, blood glucose E->F G Perform Oral Glucose Tolerance Test (OGTT) F->G H Collect terminal blood samples for HbA1c and lipid panel G->H I Harvest tissues (liver, adipose, muscle) for gene expression analysis H->I

Caption: A generalized workflow for the in vivo evaluation of a novel anti-diabetic compound.

Detailed Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical experiment to assess how well an animal model, and by extension, a potential therapeutic, can handle a glucose load.

Materials:

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

  • Fast animals overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer the glucose solution via oral gavage.

  • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A lower AUC indicates improved glucose tolerance.

Hypothesized Mechanism of Action and Downstream Signaling

Assuming N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline acts as a PPARγ agonist, its mechanism would involve binding to and activating this nuclear receptor. This activation leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.

G cluster_0 Cellular Entry and Receptor Binding cluster_1 Transcriptional Regulation cluster_2 Physiological Outcomes NCE N-[3-(Phenethyloxy)benzyl]-4- (2-phenoxyethoxy)-aniline PPARg PPARγ NCE->PPARg Binds and activates RXR RXR PPARg->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) PPARg->PPRE Binds to DNA at RXR->PPRE Binds to DNA at Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Enhanced Glucose Uptake Gene_Transcription->Glucose_Uptake Lipid_Metabolism Modulated Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: Hypothesized signaling pathway for a PPARγ agonist.

Conclusion and Future Directions

While N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline represents a novel chemical entity with theoretical therapeutic potential, a comprehensive and rigorous in vivo testing program is required to ascertain its efficacy and safety profile relative to existing FDA-approved drugs. The experimental framework outlined in this guide provides a roadmap for generating the necessary data to make an informed assessment. Future studies should also include detailed pharmacokinetic and toxicological profiling to fully characterize this promising compound. The direct comparison to standard-of-care drugs like Pioglitazone and Rosiglitazone will be the ultimate determinant of its potential clinical utility.

References

Due to the novelty of "N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline," direct references for this compound are not available. The references below pertain to the comparator drugs and the described experimental methodologies.

  • Title: Pioglitazone - DrugBank Source: DrugBank Online URL: [Link]

  • Title: Rosiglitazone - DrugBank Source: DrugBank Online URL: [Link]

  • Title: The Use of db/db Mice in Diabetes Research Source: The Jackson Laboratory URL: [Link]

  • Title: Oral Glucose Tolerance Test Source: National Library of Medicine - StatPearls URL: [Link]

Independent verification of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline purity by quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

Independent Verification of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline Purity: A Comparative Guide to qNMR vs. HPLC-UV

Executive Overview

In the development of complex active pharmaceutical ingredients (APIs) and synthetic intermediates, establishing absolute purity is a critical regulatory milestone. For highly functionalized molecules like N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline , traditional chromatographic techniques often fall short due to the lack of certified reference standards and the optical biases introduced by multiple chromophores.

This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). As demonstrated below, qNMR serves as a superior, self-validating orthogonal technique that bypasses the limitations of UV response factors to deliver absolute mass-balance purity[1][2].

The Analytical Dilemma: UV-Vis Bias in Complex Ethers

To understand why experimental methodology matters, we must first examine the molecular architecture of the target analyte. N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline contains four distinct aromatic ring systems :

  • The central benzyl ring

  • The core aniline ring

  • The terminal phenethyloxy phenyl ring

  • The terminal phenoxyethoxy phenyl ring

The Causality of HPLC-UV Failure: In standard HPLC-UV analysis, purity is typically calculated using the Area % method. This relies on the fundamental assumption that the API and all trace impurities share an identical molar absorptivity ( ϵ ) at the detection wavelength[1]. For this specific molecule, this assumption is structurally invalid.

If a synthetic batch contains an unalkylated precursor (e.g., missing the phenoxyethoxy group), that impurity will lack a major chromophore. Consequently, its UV response factor will be drastically lower than that of the target molecule[3]. HPLC-UV will systematically under-report the impurity's concentration, leading to a dangerous false-positive inflation of the API's purity.

The qNMR Solution: Quantitative NMR (qNMR) eliminates optical bias. The fundamental physics of qNMR dictate that the integrated area of an NMR resonance is strictly proportional to the molar ratio of the nuclei (protons) generating that signal, completely independent of the molecule's UV cross-section[4]. By comparing the analyte against a universal, structurally unrelated Internal Standard (IS), absolute purity can be determined without requiring a target-specific reference standard[2].

G cluster_qNMR qNMR Pathway (Absolute) cluster_HPLC HPLC-UV Pathway (Relative) Start Purity Verification of Target API Q1 Weigh Sample + Universal IS (e.g., 1,4-Dinitrobenzene) Start->Q1 H1 Requires Target-Specific Reference Standard Start->H1 Q2 Acquire 1H NMR (Long D1 Delay > 5x T1) Q1->Q2 Q3 Integrate Isolated Signals (Proton Ratio Calculation) Q2->Q3 Q4 Absolute Mass % Purity Q3->Q4 End Final Certified Purity Q4->End Orthogonal Validation H2 Run Chromatogram (Assume Equal UV Response) H1->H2 H3 Calculate Area % H2->H3 H4 Relative Purity (Prone to UV Bias) H3->H4 H4->End

Fig 1. Workflow comparison: Absolute qNMR vs. Relative HPLC-UV purity verification.

Head-to-Head Comparison: qNMR vs. HPLC-UV

The following table summarizes the operational and analytical differences between the two techniques when applied to complex aromatic ethers[5].

ParameterHPLC-UV (Area %)qNMR (Internal Standard Method)
Quantification Basis Relative UV AbsorbanceAbsolute Proton Molar Ratio
Reference Standard Requires identical, certified API standardRequires generic, universal IS (e.g., 1,4-DNB)
Impurity Bias High (Dependent on chromophore presence)None (Dependent solely on proton count)
Method Development Days to Weeks (Column, gradient, wavelength)Hours (Solvent and IS selection)
Sample Recovery DestructiveNon-destructive (Sample can be recovered)

Mechanistic Grounding: A Self-Validating qNMR Protocol

To ensure absolute trustworthiness, a qNMR protocol cannot simply yield a number; it must be a self-validating system . We achieve this by integrating two independent proton environments on the target molecule. If the calculated purity from both signals agrees within ±0.5% , the measurement is internally validated, ruling out hidden impurity overlap under the integrated peaks.

Signal Selection Logic

The target molecule exhibits massive proton overlap in the aromatic region (6.5–7.5 ppm) due to its four rings. Therefore, we must select isolated aliphatic signals for integration. We utilize 1,4-Dinitrobenzene (1,4-DNB) as the Internal Standard. 1,4-DNB provides a sharp, 4-proton singlet at ~8.4 ppm in DMSO- d6​ , which is perfectly baseline-resolved from all target signals.

SignalLogic Molecule Target Molecule Proton Environments Aromatic Aromatic Protons (6.5 - 7.5 ppm) Molecule->Aromatic AliphaticO O-CH2 Protons (4.0 - 4.5 ppm) Molecule->AliphaticO AliphaticC Ar-CH2 Protons (2.8 - 3.0 ppm) Molecule->AliphaticC Conflict Potential Overlap with Impurities Aromatic->Conflict Clear Baseline Resolved Ideal for Integration AliphaticO->Clear AliphaticC->Clear IS Internal Standard 1,4-Dinitrobenzene IS_Signal Singlet at 8.4 ppm (4 Protons) IS->IS_Signal IS_Signal->Clear

Fig 2. qNMR signal selection logic ensuring baseline resolution from impurities.

Step-by-Step Methodology
  • Gravimetric Preparation: Weighing is the largest source of error in qNMR[6]. Using an anti-static 6-place microbalance, accurately co-weigh ~15.000 mg of the target analyte and ~5.000 mg of NIST-traceable 1,4-DNB into a clean vial.

  • Dissolution: Dissolve the mixture in 0.7 mL of high-purity DMSO- d6​ (containing 0.05% TMS) and transfer to a precision 5 mm NMR tube[7].

  • Acquisition Parameters (The Causality of D1​ ):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay ( D1​ ): Set to 60 seconds. Why? The D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.3% equilibrium magnetization recovery before the next pulse. Failing to do so truncates the integral, destroying quantitative accuracy[7].

    • Scans: 64 (to achieve S/N > 250:1 for integrated peaks).

  • Integration: Apply strict baseline correction. Integrate the IS peak (8.4 ppm, 4H) and two target validation peaks: the benzyl −CH2​− (~4.2 ppm, 2H) and the phenethyl Ar−CH2​− (~2.9 ppm, 2H).

Quantitative Data & Results Interpretation

The absolute purity ( Px​ ) is calculated using the following molar ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Representative Batch Analysis Data: Target MW: 439.55 g/mol | 1,4-DNB MW: 168.11 g/mol | 1,4-DNB Purity: 99.98%

Analytical MethodSignal / Wavelength MonitoredCalculated Purity (% w/w)Internal Variance
HPLC-UV 254 nm (Area %)99.42% N/A
qNMR (Primary) Signal 1: Benzyl −CH2​− (4.2 ppm)96.81% \multirow{2}{*}{ Δ=0.04% (Validated)}
qNMR (Validation) Signal 2: Phenethyl Ar−CH2​− (2.9 ppm)96.77%

Data Interpretation: The qNMR system successfully self-validated, with the two independent proton environments yielding purities within 0.04% of each other. Crucially, the HPLC-UV method overestimated the purity by ~2.6% . This discrepancy confirms our initial hypothesis: trace impurities lacking the full tetraromatic chromophore system were virtually invisible to the UV detector at 254 nm, heavily skewing the Area % calculation[3].

Conclusion

For complex, multi-chromophore molecules like N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline, relying solely on HPLC-UV Area % poses a significant regulatory and chemical risk. By implementing a self-validating qNMR protocol with a universal internal standard, researchers can bypass optical biases and achieve absolute, mass-balance purity verification rapidly and non-destructively.

Sources

Safety Operating Guide

Personal protective equipment for handling N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is a structurally complex secondary amine. While it possesses significant potential in drug development and synthetic chemistry, its structural motifs—specifically the highly lipophilic ether linkages combined with a toxic aniline core—demand rigorous operational safety protocols. This guide provides a self-validating system for handling, personal protective equipment (PPE) selection, and emergency response, moving beyond generic safety data sheets to address the specific mechanistic hazards of this compound.

Mechanistic Hazard Profile (Causality of Risk)

The primary danger of aniline derivatives is their ability to induce methemoglobinemia[1]. When absorbed into the bloodstream, the aniline core oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), severely impairing the blood's oxygen-carrying capacity[1][2].

Furthermore, the addition of two large ether groups (phenethyloxy and phenoxyethoxy) to the molecular structure drastically increases its lipophilicity (LogP). This lipophilicity facilitates exceptionally rapid permeation through the lipid bilayer of the stratum corneum, making dermal absorption the most critical route of exposure [2]. Due to its molecular weight, the compound is likely a highly viscous oil or a solid; therefore, aerosolization or dust generation during weighing and transfer presents a severe inhalation risk[3].

Quantitative Baseline: Exposure Limits and Permeation Data

To establish a safe operational baseline, we must reference the occupational exposure limits for the parent compound, aniline, while assuming the derivative's increased lipophilicity necessitates even stricter dermal protection.

Table 1: Baseline Occupational Exposure Limits (Aniline Core) [1][4]

Organization Limit Type Value Notation
OSHA PEL (TWA) 5 ppm (19 mg/m³) Skin (Rapid dermal absorption)
ACGIH TLV (TWA) 2 ppm Skin

| NIOSH | REL (TWA) | 2 ppm (8 mg/m³) | Skin |

Table 2: Glove Permeation Breakthrough Times (Aniline Core) [5][6][7]

Glove Material Breakthrough Time Degradation Rating Operational Recommendation
Butyl Rubber > 480 minutes Excellent Primary Choice for neat material.
Viton® > 480 minutes Excellent Primary Choice for neat material.
Neoprene ~ 6 - 60 minutes Fair Not recommended for direct contact.

| Nitrile (0.11mm) | < 10 minutes | Poor | Splash only. Unsafe for primary handling. |

Expert Insight: A common and dangerous laboratory error is relying solely on standard disposable nitrile gloves for handling aniline derivatives[8]. As shown in Table 2, aniline permeates thin nitrile in under 10 minutes[5]. A double-gloving strategy using highly resistant elastomers is mandatory[8].

Operational Workflow: Step-by-Step Handling Protocol

This protocol establishes a self-validating system where every step visually or procedurally confirms the integrity of the safety barrier.

Phase 1: Pre-Task Preparation & Engineering Controls

  • Ventilation Verification: Conduct all work inside a certified chemical fume hood or a glove box[4]. Verify the inward face velocity is between 80–120 feet per minute (fpm) using a flow monitor.

  • Workspace Clearance: Remove all unnecessary equipment from the hood to prevent airflow turbulence and cross-contamination.

  • Spill Kit Staging: Ensure an inert absorbent (e.g., sand, vermiculite, or Chemizorb®) and a 5% acetic acid solution (for amine neutralization) are immediately accessible[1][9].

Phase 2: PPE Donning (The Double-Glove System)

  • Base Layer: Don a full-length, flame-resistant lab coat, long pants, and closed-toe shoes[4].

  • Inner Glove: Don standard disposable nitrile gloves. This provides dexterity and a final barrier against micro-tears in the outer glove.

  • Outer Glove: Don heavy-duty Butyl Rubber or Viton® gloves[1][5]. Inspect visually for pinholes before use.

  • Face Protection: Wear tight-fitting chemical splash goggles. If handling large volumes or pressurized systems, add a full-face shield[1][9].

Phase 3: Execution and Transfer

  • Static Dissipation: Use grounded, static-dissipative spatulas for weighing to prevent aerosolization of powders or ignition of vapors[3][9].

  • Containment: Weigh the compound in a tared, sealable vial. Close the vial before removing it from the analytical balance enclosure to prevent dust dispersion.

  • Solvent Addition: If preparing a solution, add the solvent slowly down the side of the vessel to minimize splashing.

Phase 4: Post-Handling Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent compatible with the compound (e.g., ethanol or a dilute acidic solution), followed by a water rinse.

  • PPE Doffing: Remove the outer Butyl/Viton gloves and inspect the inner nitrile gloves. If the inner gloves show any discoloration, assume dermal exposure has occurred.

  • Waste Segregation: Dispose of all contaminated wipes and the inner disposable gloves in a designated, sealable hazardous waste container[4]. Wash hands and forearms thoroughly with soap and water[1][3].

Emergency Response & Medical Countermeasures

Due to the rapid onset of methemoglobinemia, emergency response must be immediate and pre-planned[1][2].

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water under a safety shower for a minimum of 15 minutes[1][3]. Do NOT use chemical neutralizing agents on the skin.

  • Inhalation: Evacuate the area and move the victim to fresh air. Administer supplemental oxygen if breathing is difficult[1][3].

  • Medical Surveillance (Methemoglobinemia): Watch for signs of cyanosis (bluish discoloration of the lips, nail beds, and mucous membranes), headache, dizziness, and tachycardia[2].

  • Specific Antidote: Emergency medical personnel should be informed that the exposure involves an aniline derivative. The specific antidote for severe methemoglobinemia (>30% or symptomatic) is Methylene Blue (typically 1-2 mg/kg administered intravenously over 5 minutes).

Spill Management and Waste Disposal Logistics

  • Spill Containment: For localized spills, do not use combustible materials like sawdust. Cover the spill with an inert absorbent (sand or earth)[4][9]. Sweep up the material using non-sparking tools and double-bag it in clear, heavy-duty plastic bags[4].

  • Chemical Incompatibilities: Store and dispose of the compound strictly away from strong oxidizers, strong acids, toluene diisocyanate, and alkaline earth metals, as these can trigger violent exothermic reactions[3][4].

  • Disposal: Label as "Toxic/Combustible Hazardous Waste." Never discharge into the environment or sewer systems, as aniline derivatives are highly toxic to aquatic life[3][9].

Workflow Visualization

G Start Pre-Task Risk Assessment & Fume Hood Setup PPE Don High-Barrier PPE (Inner Nitrile, Outer Butyl/Viton) Start->PPE Execute Execute Chemical Transfer (Minimize Aerosolization) PPE->Execute Spill Spill or Exposure Detected? Execute->Spill Decon Standard Decontamination & Hazardous Waste Disposal Spill->Decon No Incident Evac Evacuate & Isolate Area Remove Contaminated PPE Spill->Evac Yes (Exposure/Spill) Medical Medical Evaluation (Monitor for Methemoglobinemia) Evac->Medical

Caption: Workflow for handling lipophilic aniline derivatives and emergency response.

References

  • Lanxess. "Product Safety Assessment: Aniline." Lanxess Product Stewardship.[Link]

  • Rutgers University Environmental Health and Safety. "Hazardous Material Use and Management: Aniline." Rutgers EHS Standard Operating Procedures.[Link]

  • Bloomtechz. "What are the health and safety guidelines for Aniline in workplaces?" Bloomtechz Safety Knowledge Base.[Link]

  • San Francisco State University (SFSU) EHS. "Hand Protection Chemical Resistance Guide." SFSU Environment, Health and Safety.[Link]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.